Ammonium hexacyanoferrate(II)
Description
Contextualization within Coordination Chemistry and Prussian Blue Analogues Research
Coordination chemistry is the study of compounds containing a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. mdpi.com Ammonium (B1175870) hexacyanoferrate(II) is a classic example of a coordination compound, where the iron(II) is the central metal ion and the cyanide ions are the ligands, forming the stable [Fe(CN)₆]⁴⁻ complex. brainly.comacs.org The ability of the cyano groups to bridge multiple metal centers makes these compounds essential in organometallic, coordination, and supramolecular chemistry for creating multi-dimensional structures. unlp.edu.ar
This compound is also situated within the extensive research area of Prussian Blue Analogues (PBAs). researchgate.net PBAs are a class of coordination polymers with a general formula AₓM'[Fe(CN)₆]z·qH₂O, where 'A' is typically an alkali metal cation and M' is a transition metal. researchgate.net These materials are known for their cage-like structure, which allows for the insertion (intercalation) of various ions. royalsocietypublishing.org Ammonium hexacyanoferrate(II) can be considered a member of this family, where ammonium ions occupy the interstitial sites within the framework. The structural and electrochemical properties of PBAs can be finely tuned by varying the constituent metal ions and the interstitial cations, leading to a wide range of applications. researchgate.netacs.org
Historical Development and Evolution of Research on Hexacyanoferrate Compounds
The history of hexacyanoferrate compounds is intrinsically linked to the discovery of the first synthetic coordination compound, Prussian Blue (ferric hexacyanoferrate(II)), in the early 18th century. researchgate.netresearchgate.net Initially used as a pigment, its discovery spurred further research into related compounds. researchgate.net In 1752, French chemist Pierre Joseph Macquer first reported the synthesis of potassium hexacyanoferrate(II) by reacting Prussian Blue with potassium hydroxide. wikipedia.org
Historically, hexacyanoferrates were produced from various organic materials like animal blood or leather scraps, combined with iron and potassium carbonate. royalsocietypublishing.orgwikipedia.org By the mid-19th century, bulk synthesis from purely inorganic precursors became possible, which was a significant step for the chemical industry. royalsocietypublishing.org The research evolved from simple synthesis and use as pigments to understanding their complex structures and exploring their diverse chemical properties. The name "cyanide" itself is derived from the Greek word for blue, "kyanos," referencing the color of Prussian Blue. mdpi.com This historical foundation paved the way for the systematic study of the entire class of hexacyanoferrates, including the ammonium salt, and their application in modern, advanced technologies. researchgate.netrsc.org
Current Research Landscape and Emerging Trends Pertaining to Ammonium Hexacyanoferrate(II)
In recent years, hexacyanoferrate-based materials, including ammonium-containing variants, are experiencing a resurgence of interest, often described as a "second life." researchgate.netrsc.org This is driven by the demand for advanced, cost-effective materials for high-tech applications. rsc.org
A significant emerging trend is the use of PBAs as electrode materials in electrochemical applications, such as batteries and sensors. researchgate.netnih.gov The open, cage-like structure of these materials is highly suitable for ion intercalation, a key process in energy storage. royalsocietypublishing.org Research is focused on using PBAs as cathodes for non-lithium-ion batteries, particularly for sodium-ion and ammonium-ion systems, which are attractive for large-scale energy storage due to the abundance and low cost of sodium and ammonium. acs.orgrsc.org For instance, studies have demonstrated that materials like copper hexacyanoferrate and nickel hexacyanoferrate can selectively adsorb ammonium ions from solutions, a principle that is being explored for both environmental remediation and energy storage. researchgate.netoup.com Recent work has focused on synthesizing nanostructured PBAs to improve properties like discharge capacity and cycling stability in aqueous ammonium-ion batteries. rsc.org
Another area of active research is environmental remediation. The specific affinity of the hexacyanoferrate lattice for certain cations is being exploited for the selective removal of pollutants from water. For example, various metal hexacyanoferrates have shown high efficiency in adsorbing cesium ions, and the ion-exchange mechanism often involves the replacement of interstitial ions like ammonium. mdpi.com This has led to the development of composite materials incorporating hexacyanoferrates for environmental cleanup. mdpi.com
The fundamental properties of PBAs, including their structural response to ion insertion and the presence of vacancies, continue to be a subject of intense study to better control their performance in various applications. royalsocietypublishing.orgacs.org
Scope and Delimitation of the Research Focus on Ammonium Hexacyanoferrate(II)
This article focuses exclusively on the chemical compound Ammonium hexacyanoferrate(II) and its direct analogues. The scope is centered on its fundamental chemical and physical characteristics, its historical context within the broader class of hexacyanoferrates, and its role in modern scientific research. The discussion will adhere to its identity as a coordination compound and a Prussian Blue analogue, detailing its structural properties and synthesis. Furthermore, the article will explore its contemporary applications in fields such as electrochemistry and environmental science, supported by recent research findings.
The research is deliberately delimited to the scientific aspects of the compound. It will not include information regarding dosage, administration, or any safety and adverse effect profiles related to biological systems. The content is based on scientific literature and aims to provide a professional and authoritative overview within the defined boundaries.
Interactive Data Table: Properties of Ammonium Hexacyanoferrate(II)
| Property | Value |
| Chemical Formula | (NH₄)₄[Fe(CN)₆] |
| Synonyms | Ammonium ferrocyanide, Tetraammonium ferrocyanide |
| Molar Mass (Anhydrous) | 284.109 g/mol |
| Appearance | Green to White Powder |
| Complex Anion | [Fe(CN)₆]⁴⁻ (hexacyanoferrate(II)) |
| Cation | NH₄⁺ (ammonium) |
| Data sourced from multiple references. brainly.comfishersci.se |
Structure
2D Structure
Properties
Molecular Formula |
C6H16FeN10 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
tetraazanium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 |
InChI Key |
ZXQVPEBHZMCRMC-UHFFFAOYSA-R |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Ammonium Hexacyanoferrate Ii
Precipitation-Based Synthesis Strategies
Precipitation is a foundational and widely employed method for synthesizing ammonium (B1175870) hexacyanoferrate(II). This approach relies on the reaction between soluble precursors in a solution to form the sparingly soluble target compound, which then precipitates. The general chemical principle involves the metathesis reaction between a soluble ammonium salt and a soluble hexacyanoferrate(II) salt.
A common route is the reaction of potassium ferrocyanide (K₄[Fe(CN)₆]) with an ammonium salt like ammonium chloride (NH₄Cl) or ammonium perchlorate (B79767) (NH₄ClO₄). smolecule.comsciencemadness.org Another established method is the direct neutralization of ferrocyanic acid (H₄[Fe(CN)₆]) with an ammonia (B1221849) solution (NH₃), which yields the desired product with high purity. sciencemadness.orgwikipedia.org
The reaction can be generalized as: M₄[Fe(CN)₆] + 4NH₄X → (NH₄)₄[Fe(CN)₆]↓ + 4MX (where M is an alkali metal like K⁺ or Na⁺, and X is a corresponding anion)
Or via neutralization: H₄[Fe(CN)₆] + 4NH₃ → (NH₄)₄[Fe(CN)₆]
Controlled Precipitation Techniques
Controlled precipitation techniques are crucial for tailoring the physical properties of the final product, such as particle size, morphology, and purity. The nucleation and growth stages of crystallization are carefully managed by manipulating key reaction parameters. ornl.gov These parameters include reactant concentrations, the rate of addition of precursors, pH, temperature, and the degree of agitation. ornl.govpnas.org
For instance, a slow addition of the precipitating agent under vigorous stirring promotes the formation of smaller, more uniform crystals by ensuring a homogeneous concentration throughout the reaction vessel. Conversely, rapid addition can lead to localized supersaturation, resulting in larger, irregularly shaped agglomerates. Temperature control is also vital; for example, cooling the solution after mixing ammonium perchlorate and potassium ferrocyanide helps to precipitate out the less soluble potassium perchlorate, facilitating the crystallization of ammonium hexacyanoferrate(II). sciencemadness.org
Co-precipitation and Growth Modulation
Co-precipitation involves the simultaneous precipitation of more than one type of metal ion with the hexacyanoferrate anion to form mixed-metal hexacyanoferrates. mdpi.com In the context of ammonium hexacyanoferrate(II), this can involve the deliberate inclusion of other cations to modify the crystal structure and properties. For example, mixed-cation hexacyanoferrates such as ammonium barium hexacyanoferrate(II) (Ba(NH₄)₂[Fe(CN)₆]) and ammonium strontium hexacyanoferrate(II) (Sr(NH₄)₂[Fe(CN)₆]) have been synthesized by reacting sodium hexacyanoferrate(II) with ammonium chloride and a corresponding divalent metal chloride (BaCl₂ or SrCl₂). unlp.edu.arresearchgate.net
Growth modulation can be achieved by introducing chelating agents or surfactants into the reaction mixture. These agents can adsorb onto the surfaces of growing nanocrystals, influencing their growth rate and final morphology. For instance, in the synthesis of related iron hexacyanoferrate materials, citrate (B86180) has been used as a coordinating agent to control nucleation and crystal growth, ultimately affecting the electrochemical properties of the material. pnas.org This principle of using coordinating agents to manage the dissociation and recombination dynamics of the [Fe(CN)₆]⁴⁻ complex can be applied to modulate the growth of ammonium hexacyanoferrate(II) crystals. pnas.org
Hydrothermal and Solvothermal Synthetic Approaches
Hydrothermal and solvothermal methods are advanced synthesis techniques that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively. These methods are particularly effective for producing highly crystalline, nanostructured materials with controlled morphology.
Mechanism and Parameter Optimization in Hydrothermal Synthesis
Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of water (100-250 °C). The increased temperature and pressure enhance the solubility of reactants, facilitating the dissolution of precursors and subsequent recrystallization into a stable, highly ordered product. google.comgoogle.com
The mechanism for producing hexacyanoferrate-based materials via this method is sensitive to several parameters:
pH: The pH of the reaction solution is critical. For instance, in the synthesis of potassium iron hexacyanoferrate, acidic conditions favor the formation of the desired Prussian blue analogue, while alkaline conditions can lead to decomposition and the formation of iron oxides. google.com
Temperature and Time: The reaction temperature and duration directly influence the crystallinity and particle size of the final product. Higher temperatures and longer reaction times generally lead to larger and more well-defined crystals. researchgate.net
Precursors and Additives: The choice of precursors and the presence of additives, such as reducing or oxidizing agents, can determine the final composition and crystal structure. For example, adding ascorbic acid as a reducing agent in the hydrothermal synthesis of sodium iron(II)-hexacyanoferrate(II) was shown to protect the Fe(II) state and lead to a rhombohedral structure instead of a cubic one. google.com
Solvothermal Variations and Their Impact on Product Characteristics
Solvothermal synthesis is a variation of the hydrothermal method where the solvent is non-aqueous. The choice of solvent can significantly alter the product's characteristics due to differences in polarity, boiling point, and coordinating ability. For example, a one-pot solvothermal method using ethanol (B145695) as the solvent has been successfully employed to synthesize copper hexacyanoferrate with a very high specific surface area. researchgate.net
The use of organic solvents can influence the nucleation and growth kinetics, leading to different morphologies and particle sizes compared to aqueous routes. A 2025 study demonstrated a solvothermal route using ammonium ferrocyanide and potassium chloride in phosphoric acid to produce potassium ferrocyanide, highlighting the versatility of the starting materials and solvents in these methods. The impact of the solvent on characteristics such as surface area, pore size, and particle morphology is a key area of research for optimizing materials for specific applications. researchgate.net
Green Chemistry Principles in Ammonium Hexacyanoferrate(II) Synthesis
The application of green chemistry principles to the synthesis of ammonium hexacyanoferrate(II) aims to reduce environmental impact by using less hazardous chemicals, employing milder reaction conditions, and designing more energy-efficient processes.
One innovative approach involves the use of enzymes. Researchers have demonstrated a "green" synthesis of metal hexacyanoferrates where the enzyme flavocytochrome b₂ is used to catalyze the reduction of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) to potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.net This enzymatically produced K₄[Fe(CN)₆] can then serve as a precursor, reacting with an ammonium salt under environmentally friendly conditions to yield the desired product. This method avoids the use of harsh chemical reducing agents and proceeds under mild conditions of temperature and pH. researchgate.net
Another green strategy involves using natural plant extracts as reducing and capping agents. For example, extracts from Azadirachta indica (neem) have been used in the synthesis of cadmium and manganese hexacyanoferrates in water, demonstrating a simple, cost-effective, and eco-friendly route. researchgate.net Such bio-inspired methods represent a promising frontier for the sustainable production of ammonium hexacyanoferrate(II) and related compounds.
Table 1: Summary of Synthetic Methodologies for Ammonium Hexacyanoferrate(II) and Related Compounds
| Synthesis Method | Precursors | Key Parameters/Features | Product Characteristics |
|---|---|---|---|
| Precipitation | K₄[Fe(CN)₆] + NH₄ClO₄ sciencemadness.org | Low temperature to precipitate byproducts. | Crystalline solid. |
| Neutralization | H₄[Fe(CN)₆] + NH₃ wikipedia.org | Direct acid-base reaction. | High purity product. |
| Co-precipitation | Na₄[Fe(CN)₆] + NH₄Cl + BaCl₂ unlp.edu.ar | Simultaneous precipitation of multiple cations. | Mixed-cation complex (Ba(NH₄)₂[Fe(CN)₆]). |
| Hydrothermal | K₄[Fe(CN)₆] (in acidic solution) google.com | High temperature (100-250°C), sealed vessel, pH control. | Highly crystalline, controlled morphology. |
| Solvothermal | (NH₄)₄[Fe(CN)₆] + KCl | Non-aqueous solvent (e.g., ethanol, phosphoric acid), high temperature. | High surface area, unique morphologies. researchgate.net |
| Green Synthesis | K₃[Fe(CN)₆] + Enzyme + NH₄⁺ salt researchgate.net | Enzymatic reduction, mild pH and temperature. | Environmentally benign process. |
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Ammonium hexacyanoferrate(II) | (NH₄)₄[Fe(CN)₆] |
| Potassium hexacyanoferrate(II) / Potassium ferrocyanide | K₄[Fe(CN)₆] |
| Potassium hexacyanoferrate(III) / Potassium ferricyanide (B76249) | K₃[Fe(CN)₆] |
| Sodium hexacyanoferrate(II) | Na₄[Fe(CN)₆] |
| Ammonium chloride | NH₄Cl |
| Ammonium perchlorate | NH₄ClO₄ |
| Ferrocyanic acid | H₄[Fe(CN)₆] |
| Ammonia | NH₃ |
| Potassium perchlorate | KClO₄ |
| Ammonium barium hexacyanoferrate(II) | Ba(NH₄)₂[Fe(CN)₆] |
| Barium chloride | BaCl₂ |
| Ammonium strontium hexacyanoferrate(II) | Sr(NH₄)₂[Fe(CN)₆] |
| Strontium chloride | SrCl₂ |
| Ascorbic acid | C₆H₈O₆ |
| Copper hexacyanoferrate | Cu₂[Fe(CN)₆] |
| Cadmium hexacyanoferrate | Cd₂[Fe(CN)₆] |
Solvent-Free Reaction Methodologies
In recent years, solvent-free synthesis, particularly through mechanochemistry, has emerged as a sustainable and efficient alternative to conventional solvent-based methods. researchgate.net Mechanochemical reactions are induced by mechanical energy, such as grinding or milling, which can lead to the formation of products without the need for bulk solvents. sibran.ru
This approach offers several advantages, including reduced waste, lower energy consumption, and often faster reaction times. researchgate.net The synthesis of Prussian blue, a close analogue of ammonium hexacyanoferrate(II), has been successfully demonstrated by simply grinding solid iron and hexacyanoferrate compounds in an agate mortar. acs.orgnih.gov The reaction progress is easily monitored visually through the distinct color change of the solid mixture. researchgate.net This solid-state method can be applied to produce various hexacyanoferrate-based materials.
Table 1: Key Aspects of Solvent-Free Mechanochemical Synthesis
| Feature | Description | Research Finding |
| Methodology | High-energy grinding or milling of solid-state precursors. | The synthesis of Prussian blue, an analogue, was achieved by grinding potassium hexacyanoferrate(III) and iron(II) chloride tetrahydrate in a mortar. acs.orgnih.gov |
| Key Advantage | Eliminates the need for solvents, reducing chemical waste and environmental impact. researchgate.net | Regarded as an important path towards sustainable chemistry ("green chemistry"). researchgate.net |
| Reaction Conditions | Typically performed at room temperature. | The process is an easy, inexpensive, and fast method for producing hexacyanoferrate compounds. researchgate.net |
| By-products | Ideally, any by-products are volatile and removed from the reaction zone as gases. researchgate.net | This simplifies the purification process compared to solvent-based syntheses. |
Sustainable Precursor Utilization
The shift towards green chemistry emphasizes not only the reduction of solvent use but also the selection of sustainable and less toxic precursors. researchgate.net For hexacyanoferrate synthesis, this involves exploring eco-friendly starting materials and reagents.
Research has focused on using inexpensive and non-toxic forms of ferricyanide as a cyanide source. researchgate.net While highly stable, these complexes can be activated under specific conditions to provide the necessary cyanide ions for the reaction, avoiding the use of more hazardous cyanide sources like hydrogen cyanide. researchgate.net Furthermore, the use of natural plant extracts, such as from Azadirachta indica, and water as a benign solvent represents a green synthesis route for producing metal hexacyanoferrates. researchgate.net Such methods are crucial for enhancing the environmental sustainability of chemical production. researchgate.net
Table 2: Sustainable Practices in Hexacyanoferrate Synthesis
| Practice | Example | Rationale |
| Benign Solvents | Utilizing water or natural plant extracts as the reaction medium. researchgate.net | Reduces environmental pollution and health hazards associated with volatile organic solvents. |
| Non-toxic Reagents | Employing stable and inexpensive ferro- and ferricyanides as the cyanide source. researchgate.net | Avoids the handling of highly toxic reagents like HCN, improving process safety. researchgate.net |
| Process Control | Conducting synthesis in a low-oxygen environment to prevent unwanted side reactions. google.com | Prevents the facile oxidation of Fe(II) to Fe(III), ensuring the desired product formation and reducing impurities. google.com |
Nanostructure-Controlled Synthesis of Ammonium Hexacyanoferrate(II)
Controlling the size and morphology of ammonium hexacyanoferrate(II) at the nanoscale is critical, as these properties dictate its performance in various applications. semanticscholar.org Nanostructured materials offer a high surface-to-volume ratio, which can enhance reactivity and efficiency. semanticscholar.org
Templating Methods for Nanoparticle Formation
Templating is a widely used strategy to direct the formation of nanoparticles with specific shapes and sizes. rsc.org This can be broadly categorized into hard and soft templating.
Hard Templates: These involve using pre-formed solid materials with defined porous structures, such as mesoporous silica (B1680970) or anodized aluminum oxide, as molds. rsc.orgmdpi.com The precursor materials infiltrate the pores, and the desired nanostructure is formed after the reaction. However, the removal of hard templates often requires harsh chemical treatments, which can damage the synthesized nanostructures. rsc.orgbham.ac.uk
Soft Templates: This approach utilizes self-assembling structures like micelles, microemulsions, or polymers as dynamic templates. rsc.org Reverse microemulsions, which are nanometer-sized water droplets dispersed in an oil phase and stabilized by surfactants, are particularly effective. nih.gov Reactants are introduced into the aqueous domains, leading to the formation of nanoparticles with a controlled size and narrow size distribution. nih.gov Biocompatible polymers like polyvinylpyrrolidone (B124986) (PVP) and chitosan (B1678972) have also been used as soft templates to synthesize metal hexacyanoferrate nanoparticles. semanticscholar.org The removal of soft templates is generally simpler, often requiring just washing. rsc.org
Table 3: Comparison of Templating Methods for Nanoparticle Synthesis
| Template Type | Description | Examples | Advantages | Disadvantages |
| Hard Template | Uses a solid, pre-fabricated porous material as a scaffold. mdpi.com | Mesoporous silica, carbon nanotubes. semanticscholar.orgbham.ac.uk | Precise control over morphology. mdpi.com | Harsh removal conditions may damage the product. rsc.orgbham.ac.uk |
| Soft Template | Uses self-assembled molecular structures like micelles or polymers. rsc.org | Reverse microemulsions, PVP, chitosan. semanticscholar.orgnih.gov | Mild reaction conditions, easy template removal. rsc.org | Less rigid structures may offer less precise morphological control than hard templates. |
Colloidal Synthesis and Size Control
Colloidal synthesis refers to the formation of stable dispersions of nanoparticles in a liquid medium. A key challenge in colloidal synthesis is controlling the particle size and preventing aggregation. semanticscholar.org
Several parameters can be precisely controlled to influence the final particle size. These include the molar ratio of precursors, the order of their addition, pH, and temperature. mdpi.com For instance, using an excess of one precursor can help reduce the tendency to form stable colloids and instead facilitate the precipitation of the complex. mdpi.com The addition of stabilizing agents, such as polyvinyl alcohol, during the reaction has been shown to effectively reduce the final particle size of metal hexacyanoferrates. mdpi.com
Advanced techniques like microfluidics offer enhanced control over nanoparticle synthesis. By mixing precursor solutions within microchannels, the rapid and controlled mixing promotes nucleation while suppressing particle growth, leading to the formation of smaller, more uniform nanoparticles compared to conventional batch mixing in a beaker. rsc.org
Table 4: Factors Influencing Nanoparticle Size in Colloidal Synthesis
| Factor | Influence on Particle Size | Example |
| Precursor Ratio | Affects the stability of the colloidal phase and final particle size. mdpi.com | An excess of the transition metal salt can facilitate precipitation over colloid formation. mdpi.com |
| Stabilizing Agents | Prevents aggregation and limits particle growth. mdpi.com | Adding polyvinyl alcohol to a copper sulfate (B86663) and potassium hexacyanoferrate mixture reduced nanoparticle size from 450 nm to 145 nm. mdpi.com |
| Reaction pH & Temp | Influences the stability of intermediate colloidal particles. mdpi.com | These parameters must be carefully controlled to achieve a desired particle size distribution. mdpi.com |
| Mixing Technique | Determines the rate of nucleation versus particle growth. rsc.org | Using a Y-shaped microchannel for mixing resulted in ~50 nm particles, whereas conventional stirring produced larger microparticles. rsc.org |
Post-Synthetic Modification and Functionalization Strategies
Post-synthetic modification involves altering the surface of pre-formed nanoparticles to tailor their chemical and physical properties for specific applications without changing their core structure. rsc.org
Surface Modification Techniques
The surface of ammonium hexacyanoferrate(II) and its analogues can be functionalized through several methods. One approach is to utilize the Lewis-acid character of the metal ions on the nanoparticle surface. Water molecules in the coordination sphere of these surface metal ions can be substituted by other suitable ligands, such as those containing amine or carboxylate groups. rsc.org
Another strategy involves modifying the stabilizing agents that may already be present on the nanoparticle surface from the synthesis step. For instance, Prussian blue type nanoparticles can be functionalized with biomolecules like amino acids or peptides. rsc.org A direct method involves treating the final pigment with surface-modifying agents. For example, treating ferric ammonium ferrocyanide pigment with a cationic surfactant, such as an alkylamidoalkylhydroxyalkyl quaternary ammonium compound, has been shown to improve its storage stability in ink compositions by preventing particle aggregation. google.com
Furthermore, nanoparticles can be coated with polymers to introduce new functionalities. Fe₃O₄ nanoparticles have been coated with polyethyleneimine, which then serves to anchor copper ions that subsequently coordinate with hexacyanoferrate ions to form a functional shell on the magnetic core. ksiec.or.kr The use of functionalized surfactants, such as cetyltrimethylammonium ferricyanide, directly during the synthesis process can also result in nanoparticles with modified surface properties. researchgate.net
Table 5: Surface Modification Techniques for Hexacyanoferrate Nanoparticles
| Technique | Description | Outcome |
| Ligand Substitution | Replacing coordinated water molecules on the surface with functional ligands. rsc.org | Tailors surface chemistry and reactivity. rsc.org |
| Surfactant Treatment | Coating the nanoparticle surface with a surfactant post-synthesis. google.com | Improves dispersion and stability, preventing flocculation. google.com |
| Polymer Coating | Encapsulating the nanoparticle with a functional polymer layer. ksiec.or.kr | Introduces new functionalities and can create core-shell structures. ksiec.or.kr |
| Functionalized Surfactant Synthesis | Using a surfactant that is already functionalized with one of the precursors during synthesis. researchgate.net | Creates nanoparticles with inherently modified surfaces. researchgate.net |
Incorporation into Composite Materials
The integration of Ammonium Hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], into composite materials is a strategic approach to enhance its practical applicability. While the pure compound has valuable properties, its incorporation into larger, more robust matrices improves handling, stability, and processability, especially for applications in large-scale systems. mdpi.com The fine particulate or nanocrystalline nature of many metal hexacyanoferrates makes their recovery from solutions difficult, necessitating their immobilization within a supporting matrix. mdpi.comdntb.gov.ua The primary methodologies for creating these composites involve the in situ synthesis of the hexacyanoferrate within a matrix or the direct entrapment (encapsulation) of pre-synthesized particles. mdpi.com
Methodologies for Incorporation
The selection of a synthetic method depends on the desired properties of the final composite material, such as porosity, mechanical strength, and the intended application.
In Situ Synthesis This is a prevalent method where the hexacyanoferrate compound is formed directly within the pores or structure of a supporting matrix. mdpi.com The process typically involves soaking the matrix material in a solution containing one of the precursor ions, followed by exposure to a solution of the second precursor ion. For Ammonium Hexacyanoferrate(II), this could involve first treating a matrix with a solution of an iron(II) salt and subsequently with an ammonium hexacyanoferrate(II) solution, or vice versa. The synthesis of insoluble hexacyanoferrate compounds generally proceeds through the reactive precipitation of two precursors: a soluble hexacyanoferrate (which can be based on K⁺, Na⁺, H⁺, or NH₄⁺) and a soluble metal salt. mdpi.com
A variety of materials have been employed as matrices for the in situ growth of hexacyanoferrates:
Polymeric Matrices : Both natural biopolymers and synthetic polymers are used. Chitosan and alginate are common biopolymers that can encapsulate ion-exchangers. scispace.commdpi.com Synthetic polymers like polyacrylamide and poly(vinyl alcohol) also serve as effective hosts. mdpi.com
Inorganic Supports : Porous inorganic materials such as bentonite (B74815) clay, silica, and zeolites are used to host hexacyanoferrate nanoparticles. mdpi.comacs.org For instance, clay-based composite hydrogels have been developed where hexacyanoferrate nanoparticles are grown in situ after the clay is coated with a polymer like polydopamine. acs.org
Carbon-Based Matrices : Materials like activated carbon and carbon nanotubes can support hexacyanoferrate particles, often to create electrode materials with high conductivity. semanticscholar.org
Entrapment and Encapsulation This technique involves the physical immobilization of pre-synthesized Ammonium Hexacyanoferrate(II) particles within a matrix. mdpi.com A common approach is to disperse the hexacyanoferrate particles in a polymer solution which is then solidified, effectively trapping the particles. For example, metal hexacyanoferrate micro-particles can be suspended in a chitosan solution, which is then used to form beads, immobilizing the particles within the biopolymer structure. scispace.com This method allows for better control over the crystalline phase and particle size of the hexacyanoferrate compared to in situ methods.
Ion-Exchange Loading An alternative route to producing ammonium-containing composites involves preparing a composite with a different cation and then converting it to the ammonium form via ion exchange. Research has shown that a material like iron(III) hexacyanoferrate supported on pine cone powder can be saturated with ammonium ions by exposing it to an ammonium salt solution. mdpi.com The resulting NH₄⁺-loaded composite can then release these ions in exchange for others, such as Cs⁺. mdpi.com
The table below summarizes common matrices and incorporation methods applicable to Ammonium Hexacyanoferrate(II).
| Matrix Type | Matrix Material Example | Incorporation Method | Reference |
| Organic Polymer | Polyaniline, Polymethylmethacrylate | In Situ Synthesis, Electropolymerization | dntb.gov.ua |
| Biopolymer | Chitosan, Alginate, Pectin | Entrapment/Encapsulation, In Situ Synthesis | scispace.comksiec.or.kr |
| Inorganic Support | Bentonite, Silica, Sepiolite | In Situ Synthesis, Impregnation | mdpi.comacs.orgksiec.or.kr |
| Carbon-Based | Graphene Oxide, Carbon Nanotubes | In Situ Synthesis | semanticscholar.orgksiec.or.kr |
| Biomass | Pine Cone Powder | Impregnation followed by Ion Exchange | mdpi.com |
Research Findings on Ammonium Hexacyanoferrate(II) Composites
While much of the literature focuses on potassium or other metal hexacyanoferrates, specific research on ammonium-containing analogues highlights their relevance, particularly in energy storage applications. These studies often involve mixed-metal hexacyanoferrates where ammonium is a key component of the crystal structure rather than a simple composite.
Detailed findings from select research are presented in the table below.
| Composite/Compound System | Synthetic Approach | Key Findings | Application | Reference |
| (NH₄)₁.₄₇Ni[Fe(CN)₆]₀.₈₈ / PTCDI | One-pot synthesis of the ammonium-rich nickel hexacyanoferrate. | The material serves as both the cathode and the NH₄⁺ ion source in a full cell. The cell delivered a capacity of ~50 mAh g⁻¹ at 120 mA g⁻¹. | Aqueous Ammonium-Ion Batteries | acs.org |
| Iron(III) Hexacyanoferrate on Pine Cone Powder | Impregnation of biomass with iron(III) hexacyanoferrate, followed by saturation with ammonium ions. | The resulting NH₄⁺-loaded composite demonstrated effective ion-exchange capabilities, particularly for cesium ions. | Radionuclide Sorption | mdpi.com |
| Ba(NH₄)₂[Fe(CN)₆]·3H₂O | Co-precipitation by mixing sodium hexacyanoferrate(II), ammonium chloride, and barium chloride solutions. | Synthesized a new bimetallic ammonium hexacyanoferrate; such complexes are noted as important precursors for catalysts and sensors. | Precursor for Catalysts/Sensors | unlp.edu.ar |
| Sr(NH₄)₂[Fe(CN)₆]·2H₂O | Co-precipitation from sodium hexacyanoferrate(II), ammonium chloride, and strontium chloride solutions. | A new mixed-metal hexacyanoferrate was synthesized and its crystal structure determined. | Materials Science | researchgate.net |
These findings underscore the versatility of incorporating ammonium hexacyanoferrate(II) and related structures into functional materials, leveraging the unique properties of the hexacyanoferrate moiety for applications ranging from environmental remediation to energy storage. mdpi.comacs.org
Advanced Spectroscopic and Crystallographic Characterization of Ammonium Hexacyanoferrate Ii Structures
X-ray Diffraction (XRD) and Neutron Diffraction Studies
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional structure of crystalline materials like ammonium (B1175870) hexacyanoferrate(II). By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms within the crystal lattice. Neutron diffraction offers a complementary method, particularly useful for accurately locating lighter atoms, such as hydrogen in the ammonium cations or water molecules.
For instance, studies on mixed ammonium hexacyanoferrate(II) compounds reveal diverse crystal symmetries. unlp.edu.ar Ammonium, strontium hexacyanoferrate(II) dihydrate crystallizes in the orthorhombic system, while ammonium, barium hexacyanoferrate(II) trihydrate adopts a trigonal structure. unlp.edu.arresearchgate.net This highlights the significant influence of the secondary cation and hydration state on the crystal lattice. unlp.edu.ar
Below is a table summarizing the crystallographic data for two mixed ammonium hexacyanoferrate(II) compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |
| Sr(NH₄)₂[Fe(CN)₆]·2H₂O researchgate.net | Orthorhombic | Pnma | 13.1420(3) | 14.1656(4) | 7.3364(2) | 4 |
| Ba(NH₄)₂[Fe(CN)₆]·3H₂O unlp.edu.ar | Trigonal | R-3c | 7.3744(2) | 7.3744(2) | 45.758(2) | 6 |
| Z = number of formula units per unit cell. |
In these structures, the ferrocyanide anion, [Fe(CN)₆]⁴⁻, typically maintains a near-perfect octahedral geometry, with the iron(II) ion coordinated to six carbon atoms from the cyanide ligands. researchgate.netresearchgate.net
Rietveld refinement is a powerful computational method used to analyze powder diffraction data. wikipedia.org It employs a least-squares approach to fit a theoretically calculated diffraction profile to the entire measured experimental pattern. wikipedia.org This technique is crucial for refining detailed structural parameters, including atomic positions, site occupancy, and lattice parameters, especially when single crystals are unavailable or when reflections in the pattern overlap. wikipedia.orgcambridge.org
The process begins with an initial structural model. The refinement algorithm then iteratively adjusts various parameters to minimize the difference between the calculated and observed diffraction patterns. wikipedia.org In the structural analysis of Sr(NH₄)₂[Fe(CN)₆]·2H₂O, the structure was solved using direct methods and refined by a full-matrix least-squares procedure on F². researchgate.net Similarly, the crystal structures of a series of nickel hexacyanoferrates(II) have been successfully refined using the Rietveld method from high-quality XRD powder patterns. cambridge.org The quality of the refinement is assessed by figures of merit, such as R-factors (e.g., Rwp, RB), which indicate the degree of agreement between the model and the data. cambridge.org
Hexacyanoferrate compounds can undergo phase transitions and structural transformations in response to external stimuli such as changes in temperature, pressure, or chemical environment. mdpi.comttu.edu These transformations involve changes in the crystal lattice and can be monitored using diffraction techniques. For example, heating can cause the loss of water molecules from the crystal lattice, leading to changes in the unit cell parameters and sometimes a complete change in the crystal structure. mdpi.com
Ion exchange is another process that can induce structural transformations. In a study of NiK₂[Fe(CN)₆]·2H₂O, which has an orthorhombic structure, exchanging the potassium ions with cesium ions resulted in a transformation to a cubic (Fm3m) structure. cambridge.org This demonstrates that the nature of the interstitial cation plays a decisive role in stabilizing a particular crystal structure. cambridge.org Such phase transitions are identified by significant changes in the XRD patterns, indicating a rearrangement of the atomic structure.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. These techniques are essential for characterizing the [Fe(CN)₆]⁴⁻ complex and the NH₄⁺ cation in ammonium hexacyanoferrate(II).
FTIR spectroscopy is particularly sensitive to the vibrations of the cyanide (C≡N) ligand within the hexacyanoferrate(II) complex. The position of the C≡N stretching frequency (ν(CN)) is a reliable indicator of the oxidation state of the central iron atom. researchgate.net For hexacyanoferrate(II) (ferrocyanide) complexes, this vibration typically appears as a strong, sharp band in the range of 2040–2100 cm⁻¹. researchgate.netinstras.com In contrast, for hexacyanoferrate(III) (ferricyanide) complexes, this band shifts to a higher frequency, around 2114-2166 cm⁻¹. cambridge.orginstras.com
In addition to the prominent ν(CN) band, other vibrations associated with the [Fe(CN)₆]⁴⁻ anion can be observed. These include the Fe-C stretching and Fe-CN deformation modes. researchgate.neteeer.org The analysis of these bands provides a comprehensive picture of the bonding environment within the coordination complex.
The table below lists characteristic FTIR vibrational frequencies for the hexacyanoferrate(II) anion.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| C≡N stretching (ν(CN)) | 2040 - 2100 | researchgate.netinstras.com |
| Fe-CN deformation (δ(Fe-CN)) | ~590 | researchgate.net |
| Fe-C stretching (ν(Fe-C)) | ~417 - 450 | researchgate.net |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. For a molecule with a center of symmetry, such as the octahedral [Fe(CN)₆]⁴⁻ anion, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. Therefore, combining both techniques provides a more complete vibrational analysis. researchgate.net
The Raman spectrum of ammonium hexacyanoferrate(II) will show bands corresponding to the vibrational modes of both the [Fe(CN)₆]⁴⁻ anion and the NH₄⁺ cation. researchgate.net The ammonium ion (NH₄⁺), with tetrahedral (Td) symmetry, exhibits characteristic vibrational modes, including symmetric and asymmetric stretching and bending vibrations. ias.ac.innih.gov The ferrocyanide anion's Raman-active modes include symmetric Fe-C stretching and C-Fe-C bending deformations. researchgate.net By analyzing the positions and symmetries of the observed bands, a detailed assignment of the fundamental vibrational modes can be achieved, offering further insight into the compound's structure and bonding. researchgate.netias.ac.in
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing precise information about oxidation state, spin state, and site symmetry. mdpi.comnih.gov For ammonium hexacyanoferrate(II), which contains the [Fe(CN)₆]⁴⁻ complex, the iron is in a low-spin Fe(II) state. This is due to the strong ligand field of the cyanide ions, which causes the pairing of all six d-electrons in the t₂g orbitals. The resulting diamagnetic, low-spin configuration (S=0) is clearly distinguishable in the Mössbauer spectrum. researchgate.net
Isomer Shift and Quadrupole Splitting Analysis
The key parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). libretexts.org The isomer shift is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state and covalency of the iron atom. nih.gov Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-cubic electric field gradient (EFG) at the nucleus, providing insight into the symmetry of the iron's coordination environment. libretexts.org
In ammonium hexacyanoferrate(II), the [Fe(CN)₆]⁴⁻ anion has a nearly perfect octahedral geometry. This high symmetry results in a very small electric field gradient at the iron nucleus. Consequently, the Mössbauer spectrum typically shows a single absorption line or a doublet with very small quadrupole splitting. researchgate.net The isomer shift values are characteristic of low-spin Fe(II). nih.govresearchgate.net A subtle quadrupole splitting can be attributed to slight distortions in the octahedral environment. researchgate.net
Table 1: Typical Mössbauer Parameters for Hexacyanoferrate(II) Complexes
| Parameter | Typical Value Range (mm/s) | Information Provided |
| Isomer Shift (IS) | -0.1 to +0.2 | Confirms low-spin Fe(II) oxidation state. nih.gov |
| Quadrupole Splitting (QS) | 0.0 to ~0.2 | Indicates a highly symmetric, near-octahedral environment around the iron nucleus. researchgate.net |
Note: Isomer shifts are typically reported relative to α-iron at room temperature.
Magnetic Hyperfine Interactions
Magnetic hyperfine interactions, also known as magnetic or Zeeman splitting, cause a splitting of the nuclear energy levels into (2I + 1) sublevels in the presence of a magnetic field at the nucleus. libretexts.org For ⁵⁷Fe, this results in a characteristic six-line pattern in the Mössbauer spectrum. mdpi.comlibretexts.org This internal magnetic field can be generated by the atom's own electrons in magnetically ordered materials (e.g., ferromagnetic or antiferromagnetic compounds). mdpi.com
Ammonium hexacyanoferrate(II) features iron in a low-spin d⁶ configuration, which is diamagnetic (S=0). In the absence of unpaired electrons, there is no intrinsic magnetic moment to generate a significant internal hyperfine field. Therefore, under normal conditions and in the absence of an external magnetic field, the Mössbauer spectrum of ammonium hexacyanoferrate(II) does not exhibit magnetic hyperfine splitting. The spectrum is dominated by the isomer shift and a small, if any, quadrupole splitting.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environments of specific nuclei. While the diamagnetic nature of the low-spin Fe(II) center in ammonium hexacyanoferrate(II) means it does not produce the large paramagnetic shifts seen in other iron complexes, NMR can still provide valuable information about the structure and interactions in solution. nih.gov
Studies on hexacyanoferrate(II) anions in solution using ¹H NMR have demonstrated that the technique is sensitive to complexation and ion-pairing phenomena. rsc.org The chemical shifts of the protons on the ammonium cations (NH₄⁺) can be influenced by their proximity and interaction with the bulky, highly charged [Fe(CN)₆]⁴⁻ anion. The degree of ion association in solution can be investigated by monitoring changes in the NMR signals, providing insight into the local solution structure.
Electron Microscopy Techniques
Electron microscopy is indispensable for characterizing the morphology, size, and structure of solid materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size
Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology and particle characteristics of metal hexacyanoferrates. mdpi.com Analysis of ammonium hexacyanoferrate(II) powders via SEM reveals details about the shape, size distribution, and degree of aggregation of its crystalline particles. researchgate.netresearchgate.net Depending on the synthesis and precipitation conditions, metal hexacyanoferrates can form particles with distinct morphologies, such as cubic or spherical shapes. mdpi.com SEM imaging allows for the direct measurement of particle dimensions and provides qualitative information on the surface texture and porosity of the material.
Table 2: Morphological Characteristics of Metal Hexacyanoferrates(II) Observed by SEM
| Observed Feature | Description | Significance |
| Particle Shape | Often forms well-defined cubic or spherical crystallites. mdpi.com | Reflects the underlying crystal structure and synthesis conditions. |
| Particle Size | Can range from nanometers to several micrometers. mdpi.com | Influences material properties like surface area and reactivity. |
| Aggregation | Particles may exist as individual units or as larger agglomerates. mdpi.com | Affects powder flow, density, and dispersion characteristics. |
Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed examination of the internal structure and nanoscale features of materials. For ammonium hexacyanoferrate(II), TEM can be used to image individual nanoparticles, revealing their precise size and shape. mdpi.com At high magnifications, high-resolution TEM (HR-TEM) can even visualize the crystal lattice planes, providing direct evidence of the crystalline nature of the particles and allowing for the identification of crystal defects or structural variations at the nanoscale. TEM analysis of various metal hexacyanoferrates has shown that nanoparticles are often smoothened and can be partially aggregated. mdpi.com
High-Resolution TEM (HRTEM) for Crystallographic Defects
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for the real-space imaging of crystalline materials at the atomic level. It enables the direct visualization of the crystal lattice, making it an invaluable tool for identifying and characterizing crystallographic defects. In the context of ammonium hexacyanoferrate(II), HRTEM can reveal imperfections in the crystal structure that influence its physical and chemical properties.
The complex, framework structure of hexacyanoferrates can accommodate various types of defects. HRTEM studies performed on materials with similar topologically close-packed structures have revealed stacking faults induced by plastic deformation. arxiv.org These defects, which are interruptions in the normal stacking sequence of crystallographic planes, can be directly imaged. arxiv.orgresearchgate.net While grown-in defects can be present from the synthesis process, HRTEM allows for the characterization of faults introduced through external stress or other post-synthesis modifications. arxiv.org
Common defects that can be identified in crystalline materials using HRTEM include:
Stacking Faults: These appear as disruptions in the periodic fringe pattern of the crystal lattice image. researchgate.net
Dislocations: These line defects are visualized by the distortion of lattice planes around the dislocation core.
Vacancies: The absence of atoms or ions, such as [Fe(CN)₆]⁴⁻ units, from their expected lattice positions can be inferred from local contrast variations, though imaging individual vacancies remains challenging.
Nanoprecipitates: The formation of secondary phases within the crystal matrix can be observed. researchgate.net
The analysis of HRTEM images, often in conjunction with Fast Fourier Transform (FFT) patterns, allows for the precise determination of the nature and orientation of these defects. arxiv.org This provides critical insights into the material's structural integrity and potential active sites.
| Crystallographic Defect | Typical HRTEM Signature | Potential Impact on Material |
|---|---|---|
| Stacking Fault | Disruption or shift in the repeating pattern of lattice fringes. researchgate.net | Affects electronic and mechanical properties. |
| Dislocation | Termination of a lattice plane within the crystal, causing surrounding planes to bend. | Influences mechanical strength and reactivity. |
| Vacancy Cluster | Localized region of lower contrast corresponding to missing atomic columns. | Can act as trapping sites or facilitate ion diffusion. |
| Grain Boundary | Interface between two crystallites with different lattice orientations. | Impacts conductivity and mechanical stability. |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are complementary, element-specific techniques that provide detailed information about the electronic structure and local atomic environment of materials. core.ac.uk
Elemental Composition and Oxidation State Profiling
XPS is a surface-sensitive technique used to determine the elemental composition of a material and the oxidation states of the constituent elements. fu-berlin.debnl.gov The sample is irradiated with X-rays, causing the emission of core-level electrons. fu-berlin.de The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and its specific chemical (oxidation) state. fu-berlin.de
For ammonium hexacyanoferrate(II), an XPS survey scan would confirm the presence of Iron (Fe), Carbon (C), and Nitrogen (N). High-resolution scans of the specific elemental regions provide detailed chemical state information. The Fe 2p region is particularly important for confirming the oxidation state of the iron center. In hexacyanoferrate(II) complexes, the Fe 2p₃/₂ peak is typically observed at a binding energy of approximately 708 eV. researchgate.net This is distinct from the Fe(III) state, which appears at higher binding energies (ca. 710 eV). researchgate.net Furthermore, satellite peaks, resulting from charge transfer between the iron and the cyanide ligand, can provide additional confirmation of the electronic structure. researchgate.net
X-ray Absorption Near Edge Structure (XANES), a sub-technique of XAS, is also highly sensitive to the oxidation state of the absorbing atom. core.ac.ukresearchgate.net The energy position of the absorption edge—a sharp increase in absorption—shifts to higher energies as the oxidation state increases. researchgate.net For an Fe K-edge XANES spectrum, the pre-edge feature's position and intensity can be used to quantify the Fe(II)/Fe(III) ratio. researchgate.net The average pre-edge centroid position for Fe²⁺ is separated from that of Fe³⁺ by approximately 1.4 eV, allowing for a clear distinction. researchgate.net
| Element | Orbital | Typical Binding Energy (eV) for Hexacyanoferrate(II) | Information Provided |
|---|---|---|---|
| Iron (Fe) | 2p₃/₂ | ~708 eV researchgate.net | Confirms presence of Fe(II) oxidation state. |
| Nitrogen (N) | 1s | ~397-398 eV | Indicates cyanide (C≡N) environment. |
| Carbon (C) | 1s | ~284-285 eV | Indicates cyanide (C≡N) environment. |
Local Coordination Environment Investigations
While XANES provides information on oxidation state and geometry, the Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum yields precise details about the local coordination environment. core.ac.ukkyoto-u.ac.jp The EXAFS region consists of oscillations past the absorption edge, which result from the scattering of the outgoing photoelectron by neighboring atoms. kyoto-u.ac.jp
Analysis of the EXAFS spectrum can determine the type of neighboring atoms, their distance from the central absorbing atom, and their coordination number. escholarship.org For ammonium hexacyanoferrate(II), XAS measurements at the Fe K-edge probe the environment around the iron atom. The analysis reveals a primary coordination shell consisting of carbon atoms from the cyanide ligands. escholarship.orgnih.gov
Quantitative fitting of the EXAFS data allows for the precise determination of structural parameters. nih.gov This includes the Fe-C bond distance and the number of nearest-neighbor carbon atoms, which is expected to be six in a well-ordered octahedral [Fe(CN)₆]⁴⁻ complex. escholarship.org The analysis can also probe further coordination shells, such as the Fe-N distance, by considering the multiple scattering path along the linear Fe-C-N chain. escholarship.orgresearchgate.net This makes EXAFS a powerful tool for verifying the integrity of the hexacyanoferrate coordination sphere. nih.govresearchgate.net
| Parameter | Method of Determination | Typical Value for Hexacyanoferrate(II) | Structural Significance |
|---|---|---|---|
| Fe Coordination Number | EXAFS Analysis | 6 | Confirms octahedral coordination by six cyanide ligands. escholarship.org |
| Fe-C Bond Distance | EXAFS Analysis | ~1.92 Å researchgate.net | Defines the primary coordination sphere radius. |
| C-N Bond Distance | EXAFS Analysis | ~1.15 Å researchgate.net | Characterizes the cyanide ligand bond length. |
Theoretical and Computational Chemistry Investigations of Ammonium Hexacyanoferrate Ii
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of hexacyanoferrate-based materials.
DFT calculations are instrumental in elucidating the electronic band structure of hexacyanoferrates. The electronic properties are largely determined by the arrangement of iron atoms and cyanide ligands. In the typical Prussian blue framework, it has been shown that the C-coordinated Fe atoms primarily contribute to the valence band, while the N-coordinated Fe atoms contribute to the conduction band. researchgate.net The energy difference between these bands, the band gap, determines the material's electrical conductivity and optical properties.
To accurately predict the band gap in strongly correlated materials like hexacyanoferrates, standard DFT methods are often augmented with corrective approaches such as the Hubbard U term (DFT+U). researchgate.net High-throughput computational screenings for ammonium-ion battery electrode materials have utilized DFT to calculate the band gaps of numerous candidate compounds, identifying them as a key descriptor for electrochemical performance. nih.govrsc.org In a study on a nanocatalyst derived from ammonium (B1175870) hexacyanoferrate(II), DFT calculations were used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy difference of which is the HOMO-LUMO gap. ukm.my
| Compound | Calculated Open Circuit Voltage (V) | Calculated Band Gap (eV) |
|---|---|---|
| NH₄Mn(SO₄)F | 5.33 | 3.89 |
| NH₄V(PO₃)F₂ | 4.88 | 4.17 |
| NH₄Ti(PO₄)F | 3.86 | 4.75 |
| (NH₄)₂V₃(P₂O₇)₂F₂ | 4.81 | 0.89 |
DFT calculations are used to determine the most energetically favorable atomic arrangements, known as the optimized geometry. ukm.my This analysis is critical for understanding how ammonium ions are accommodated within a host lattice. Studies on ammonium intercalation in various materials show that NH₄⁺ ions can act as pillars, forming stabilizing hydrogen bonds with the host framework. acs.org DFT simulations can compare the total energies of different possible intercalation geometries to identify the most stable configuration. acs.org
The energetic favorability of ion insertion is a key finding from these calculations. For some oxide hosts, the total energy of the system after NH₄⁺ insertion was found to be significantly lower than after K⁺ insertion, indicating that the ammonium intercalation is a more energetically favorable process. acs.org This difference is attributed to the unique ability of the ammonium ion to form strong hydrogen bonds, a feature absent in alkali metal ions. acs.org Analytical tools like Bader charge analysis are often coupled with DFT to quantify the degree of electron transfer between the inserted ion and the host material. acs.org
| Intercalated Compound | Host Material | Calculated Total Energy (eV) |
|---|---|---|
| (NH₄)₀.₅V₂O₅·0.5H₂O | V₂O₅ | -287.464 |
| K₀.₅V₂O₅·0.5H₂O | V₂O₅ | -246.245 |
| NH₄⁺-inserted MnOₓ | MnOₓ | -160.42 |
| K⁺-inserted MnOₓ | MnOₓ | -118.97 |
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes such as ion diffusion and solvent interactions that are difficult to observe experimentally.
The open-framework cubic structure of hexacyanoferrates contains channels that facilitate the transport of ions. mdpi.com The size of these channels, approximately 3.2 Å, is compatible with the diffusion of hydrated ions like ammonium (NH₄⁺). mdpi.com
Ab initio molecular dynamics (AIMD) can be employed to investigate the specific mechanisms of ion movement. pnas.org For ammonium, the diffusion process is distinct from that of simple metal ions. It involves a dynamic process of breaking and forming hydrogen bonds between the NH₄⁺ ion and the surrounding host framework. acs.org To quantify the ease of this movement, computational techniques such as the Nudged Elastic Band (NEB) method are used to calculate the energy barriers for specific diffusion pathways. nih.gov A lower diffusion barrier corresponds to faster ion mobility and better performance in applications like batteries.
MD simulations are essential for understanding how solvent molecules, particularly water, interact with and arrange around the hexacyanoferrate complex. These interactions define the solvation shell, which significantly influences the compound's properties.
First-principles MD simulations comparing ammonium and potassium ions in water have shown that the NH₄⁺ ion induces a more ordered structure in the water molecules of its first solvation shell. researchgate.net This increased order is a direct result of the hydrogen bonds formed between the hydrogen atoms of the ammonium ion and the oxygen atoms of the surrounding water molecules. researchgate.net Similarly, MD simulations of the hexacyanoferrate anion ([Fe(CN)₆]⁴⁻) in water reveal that water molecules form strong hydrogen bonds with the nitrogen atoms of the cyanide ligands (CN−···H−O−H). csic.esosti.gov The composition of this solvation shell is highly dependent on the solvent environment; simulations show a dramatic change when water is replaced by an aprotic solvent like acetonitrile. csic.esosti.gov
| Ion/Complex | Solvent | Key Finding from MD Simulation | Reference |
|---|---|---|---|
| [Fe(CN)₆]³⁻ (HCF³⁻) | Acetonitrile (MeCN) | The solvation shell contains 8–15 MeCN molecules. | csic.es |
| [Fe(CN)₆]³⁻ (HCF³⁻) | Water | Water interacts strongly via multiple CN⁻···H−O−H hydrogen bonds. | csic.esosti.gov |
| NH₄⁺ | Water | Yields a more ordered water structure in the first solvation shell compared to K⁺ due to H-bonding. | researchgate.net |
Computational Modeling of Adsorption and Ion Exchange Processes
Beyond fundamental properties, computational models are used to simulate and predict the performance of hexacyanoferrates in practical applications like ion exchange. Geochemical modeling software, for instance, can be used to simulate the adsorption and regeneration cycles for ammonium ions. mdpi.com
In one such study, the software PHREEQC was used to model the performance of a packed column of a zinc hexacyanoferrate (ZnHCF) composite for removing ammonium from wastewater. mdpi.com These simulations utilize experimentally determined data, such as ion exchange capacity and separation factors between competing ions, as input. mdpi.com The model can then predict the breakthrough of ammonium under different operational conditions, such as varying concentrations of a regeneration solution (e.g., NaCl). mdpi.com This type of computational modeling is a valuable tool for optimizing the design and operation of ion exchange systems before physical implementation. mdpi.com
Simulation of Spectroscopic Signatures
Theoretical simulations of spectra are vital for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.
The vibrational spectrum (Infrared and Raman) of ammonium hexacyanoferrate(II) can be predicted using DFT calculations. These calculations typically involve optimizing the crystal structure and then computing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements). Diagonalizing this matrix yields the vibrational frequencies and normal modes. mdpi.com
The resulting spectrum is a superposition of the vibrational modes of the ammonium cations and the hexacyanoferrate(II) anion.
Hexacyanoferrate(II) Anion Modes : The primary vibrations of the [Fe(CN)₆]⁴⁻ octahedron are the C≡N stretching (ν(CN)), Fe-C stretching (ν(FeC)), and Fe-C≡N bending (δ(FeCN)) modes. DFT calculations on the isolated [Fe(CN)₆]⁴⁻ anion have been performed to analyze these vibrations. nih.gov
Ammonium Cation Modes : The tetrahedral NH₄⁺ ion has characteristic N-H stretching and H-N-H bending modes.
Lattice Modes : These are low-frequency vibrations involving the collective motion of the cations and anions against each other.
Experimental IR spectra of related mixed salts like ammonium, strontium hexacyanoferrate(II) dihydrate and ammonium, barium hexacyanoferrate(II) trihydrate show characteristic absorption bands that align with theoretical expectations. researchgate.netunlp.edu.ar The strong C≡N stretching vibration is typically observed around 2040-2050 cm⁻¹. researchgate.net The presence of the ammonium cations and their interaction with the anion through hydrogen bonding can cause shifts in the frequencies of both the NH₄⁺ and [Fe(CN)₆]⁴⁻ modes compared to their isolated states. Anharmonic calculations can further refine these predictions, accounting for overtones and combination bands. unlp.edu.ar
Table 2: Predicted vs. Experimental Vibrational Frequencies for Hexacyanoferrate(II) Complexes
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (DFT on [Fe(CN)₆]⁴⁻) | Experimental Frequency (cm⁻¹) (in Ba(NH₄)₂[Fe(CN)₆]·3H₂O) unlp.edu.ar | Experimental Frequency (cm⁻¹) (in Sr(NH₄)₂[Fe(CN)₆]·2H₂O) researchgate.net |
| ν(C≡N) stretching | ~2050 - 2100 | 2048 | 2044 |
| δ(Fe-C≡N) bending | ~580 - 590 | 584 | 586 |
| ν(Fe-C) stretching | ~410 - 420 | 416 | 427 |
| ν(N-H) stretching | ~3000 - 3300 | ~3160 | (not specified) |
| δ(H-N-H) bending | ~1400 - 1450 | 1403 | (not specified) |
The predicted ranges are typical for DFT calculations on the hexacyanoferrate anion. Experimental values for the pure ammonium hexacyanoferrate(II) are not detailed in the sourced literature but are expected to be similar.
Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local environment of iron atoms. Key parameters include the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are sensitive to the oxidation state, spin state, and symmetry of the iron site. wikipedia.orguni-bielefeld.de DFT calculations can accurately predict these parameters. The isomer shift is correlated with the calculated electron density at the iron nucleus, while the quadrupole splitting is related to the calculated electric field gradient. acs.org
For ammonium hexacyanoferrate(II), the iron is in a low-spin Fe(II) state (S=0) within a highly symmetric octahedral environment of six cyanide ligands. This configuration is expected to result in a single, sharp absorption peak with a small quadrupole splitting. Experimental studies on the thermal decomposition of (NH₄)₄[Fe(CN)₆] confirm this, showing a single doublet for the starting material. researchgate.net The Mössbauer spectrum of the closely related K₄[Fe(CN)₆]·3H₂O shows a single peak with an isomer shift near -0.13 mm/s (relative to a Co/Rh source) and negligible quadrupole splitting, consistent with the high symmetry. illinois.edu Computational models for (NH₄)₄[Fe(CN)₆] would be validated by their ability to reproduce these values.
Table 3: Representative ⁵⁷Fe Mössbauer Parameters for Hexacyanoferrate(II) Compounds
| Compound | Iron State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Source |
| (NH₄)₄[Fe(CN)₆] | Fe(II), low-spin | (not specified) | (not specified, but expected to be small) | researchgate.net (implied) |
| K₄[Fe(CN)₆]·3H₂O | Fe(II), low-spin | -0.13 | <0.2 | illinois.edu |
| (NH₄)₃[Fe(CN)₆] (intermediate) | Fe(III), low-spin | -0.11 | 0.61 | researchgate.net |
Isomer shifts are relative to iron foil at room temperature or a similar standard.
Applications of Ammonium Hexacyanoferrate Ii in Environmental Remediation and Sustainable Technologies
Adsorption and Removal of Radionuclides from Aqueous Solutions
Metal hexacyanoferrates, including the ammonium (B1175870) form, are highly effective sorbents for the recovery of alkali and base metal ions, which include hazardous radionuclides. mdpi.com Their efficacy stems from their ion-exchange properties and a structure that is particularly selective for certain ions based on their hydrated ionic radius, which allows them to fit within the cages of the crystal lattice. mdpi.comresearchgate.net These materials are particularly crucial for treating effluents from the nuclear industry and other industrial wastewaters. mdpi.comresearchgate.net The use of inorganic ion exchangers is advantageous in nuclear waste management due to their high resistance to decomposition at elevated temperatures and in high radiation fields. scispace.com
Ammonium hexacyanoferrate(II) and its analogues are highly regarded for their ability to selectively remove cesium ions (Cs⁺), including radioactive isotopes like ¹³⁷Cs, from contaminated water. mdpi.comeuropa.eunih.gov The primary mechanism for this sequestration is ion exchange. mdpi.comnih.govmdpi.com The cubic microcrystalline structure of the compound features ammonium ions (NH₄⁺) in the center of the lattice. nih.gov When in a solution containing cesium, the compound readily exchanges its ammonium ions for cesium ions. nih.gov This process is highly efficient due to the similar hydrated ionic radii of NH₄⁺ (0.331 nm) and Cs⁺ (0.329 nm), which facilitates the substitution within the crystal structure. mdpi.com
The adsorption process is often described as chemisorption, as indicated by kinetic studies. Research has consistently shown that the adsorption kinetics of cesium onto hexacyanoferrate-based materials follows the pseudo-second-order model. mdpi.comrsc.orgrsc.org This model suggests that the rate-limiting step involves chemical interactions between the adsorbent and the cesium ions. nih.gov The adsorption is also influenced by the pH of the solution, with optimal performance typically observed in a pH range of 5 to 10. rsc.org At lower pH values, the ion exchange sites can become protonated, making them less available for cation binding. rsc.org
| Sorbent Material | Adsorption Model | Kinetic Model | Maximum Adsorption Capacity (q_max) | Key Findings | Reference |
|---|---|---|---|---|---|
| Mesoporous Copper Hexacyanoferrate(II) (M-CuHCF-II) | Langmuir, Redlich–Peterson, Sips | Pseudo-second-order | 197.72 mg/g at 318 K | Adsorption equilibrium reached within 15 minutes at pH 6. | eeer.org |
| Carboxymethyl Cellulose-Potassium Copper Ferrocyanide (CMC–KCuFC) | Freundlich | Pseudo-second-order | 60.827 mg/g | Equilibrium reached within 600 minutes; feasible over a wide pH range (5-10). | rsc.org |
| Magnesium Ammonium Phosphate | Langmuir | Pseudo-second-order | 4.37 mmol/g | Adsorption is based on a 1:1 ion exchange between NH₄⁺ and Cs⁺. | mdpi.com |
Alongside cesium, ammonium hexacyanoferrate(II) and related ferrocyanide compounds are recognized for their effectiveness in sequestering thallium (Tl⁺) from contaminated water. researchgate.netcymitquimica.comohsu.edu Thallium is a highly toxic heavy metal released into the environment from various industrial processes. ohsu.edu The mechanism for thallium removal is similar to that of cesium, involving ion exchange and high affinity binding within the crystal structure. researchgate.net
Studies comparing different ferrocyanide-based sorbents have shown their high efficiency for Tl⁺ recovery. For instance, copper ferrocyanide functionalized materials have demonstrated greater affinities for both Cs⁺ and Tl⁺ compared to standard insoluble Prussian Blue, especially over a wide pH range (0.1–7.3). ohsu.eduscience.gov The binding capacity for thallium can be substantial, with some Prussian blue materials showing capacities of approximately 1400 mg/g. researchgate.net The effectiveness of the binding process is influenced by factors such as the pH of the medium, the particle size of the sorbent, and its hydration state. researchgate.net
| Sorbent | Target Ion | Key Finding | Reference |
|---|---|---|---|
| Ferric ammonium ferrocyanide (Prussian Blue) | Cesium, Thallium | Used in environmental remediation for the removal of Cs⁺ and Tl⁺ from contaminated water. | cymitquimica.com |
| Copper Ferrocyanide on Mesoporous Silica (B1680970) (FC-Cu-EDA-SAMMS) | Cesium, Thallium | Demonstrated higher affinities and was less affected by pH and competing cations than insoluble Prussian Blue. | ohsu.eduscience.gov |
| Insoluble Prussian Blue (PB) | Thallium | Binding capacity of ~1400 mg/g at pH 7.5; binding decreases as pH decreases. | researchgate.net |
The utility of hexacyanoferrate-based materials extends to the selective removal of other fission products beyond cesium. researchgate.net These sorbents have been designed and studied for the recovery of radionuclides such as rubidium (Rb⁺), strontium (Sr²⁺), cobalt (Co²⁺), and palladium (Pd²⁺). mdpi.comresearchgate.net The selectivity is largely dictated by the match between the size of the hydrated ion and the dimensions of the zeolite-like cavities in the hexacyanoferrate structure. mdpi.com
For example, research has been conducted on the selective separation of palladium (Pd²⁺) from high-level liquid nuclear waste using microcapsules containing insoluble ferrocyanides. researchgate.net These systems have shown a large distribution coefficient for Pd²⁺, indicating high selectivity over other metal ions present in the waste. researchgate.net Similarly, materials have been developed to target strontium, another significant fission product, although the development of adsorbents with high selectivity and capacity for Sr²⁺ in highly acidic conditions remains a research challenge. scispace.comuclan.ac.uk
Heavy Metal Ion Remediation
The application of ammonium hexacyanoferrate(II) and its derivatives is not limited to radionuclides; they are also effective in the remediation of water contaminated with toxic heavy metals. researchgate.net
Hexacyanoferrate-based sorbents have shown potential for the removal of lead (Pb²⁺) and cadmium (Cd²⁺) from aqueous solutions. researchgate.netcore.ac.uk These toxic heavy metals pose significant environmental and health risks due to their non-biodegradability and tendency to accumulate in ecosystems. core.ac.uk While various methods exist for heavy metal removal, adsorption using materials like hexacyanoferrates is considered economically feasible and efficient, especially for dilute solutions. core.ac.ukacs.org
The removal mechanism involves the ion-exchange and adsorption properties of the hexacyanoferrate structure. researchgate.net Research into various nanomaterials has highlighted their high reactivity and strong sorption capabilities for heavy metals. core.ac.uk While specific studies focusing solely on ammonium hexacyanoferrate(II) for Pb and Cd are less common than for cesium, the broader class of metal hexacyanoferrates is recognized for this capability. researchgate.net
Hexacyanoferrate-based materials have been investigated for the remediation of chromium, particularly the highly toxic and mobile hexavalent chromium (Cr(VI)). researchgate.net The process can involve a dual mechanism of adsorption and reduction. rsc.org
Multi-component System Performance
In real-world environmental remediation scenarios, contaminants rarely exist in isolation. Therefore, the performance of ammonium hexacyanoferrate(II) and its analogues in multi-component systems is a critical area of research. These materials, often referred to as Prussian blue analogues (PBAs), have demonstrated high selectivity for certain ions even in the presence of other competing ions.
For instance, in the context of radioactive contamination, ammonium ferric hexacyanoferrate (AFCF) has been identified as an effective binder for radiocaesium in animals. This allows for the reduction of radionuclide levels in meat and dairy products, showcasing its utility in complex biological systems. iaea.org
Studies on various metal hexacyanoferrates, which share a similar structural framework with ammonium hexacyanoferrate(II), have shown their potential in selectively removing specific ions from solutions containing multiple elements. mdpi.com For example, copper hexacyanoferrate (CuHCF) electrodes have been shown to selectively remove ammonium ions from domestic wastewater that contains a variety of other cations. acs.org Similarly, nickel hexacyanoferrate (NiHCF) has demonstrated the ability to adsorb ammonium ions from sodium-rich solutions. researchgate.net The performance of these materials in such complex matrices is crucial for their practical application in environmental cleanup.
The effectiveness of these materials often depends on the specific composition of the wastewater and the operational parameters of the treatment system. Research has shown that despite the presence of numerous metal ions, adsorbents based on copper hexacyanoferrate can selectively and consistently adsorb ammonium ions from sewage. nih.gov
| Material | Target Pollutant | Competing Ions/System Complexity | Key Finding | Source |
|---|---|---|---|---|
| Ammonium Ferric Hexacyanoferrate (AFCF) | Radiocaesium | Biological systems (animals) | Effective binder to reduce radionuclide contamination in meat and dairy. | iaea.org |
| Copper Hexacyanoferrate (CuHCF) | Ammonium (NH₄⁺) | Domestic wastewater with various cations | Selective removal of NH₄⁺. | acs.org |
| Nickel Hexacyanoferrate (NiHCF) | Ammonium (NH₄⁺) | Sodium-rich solutions | Effective adsorption of NH₄⁺. | researchgate.net |
| Copper Hexacyanoferrate Adsorbent | Ammonium (NH₄⁺) | Sewage with multiple metal ions | Selective and stable adsorption of NH₄⁺. | nih.gov |
Water Treatment and Purification Technologies
Ammonium hexacyanoferrate(II) and related compounds are integral to advancing water treatment and purification technologies, particularly in the removal of both organic and inorganic pollutants.
While much of the focus has been on inorganic ion removal, the application of hexacyanoferrate-based materials is expanding to include the remediation of organic pollutants. The combination of adsorption and advanced oxidation processes is an emerging green technology for this purpose. researchgate.net Biochar, for instance, is a promising adsorbent and catalyst for removing organic contaminants. researchgate.net The catalytic properties of these materials can be harnessed to degrade complex organic molecules into less harmful substances. Photocatalysis, in particular, has gained attention as a cost-effective and efficient method for the complete mineralization of organic pollutants. nih.gov The integration of adsorption with advanced oxidation processes like Fenton-based reactions, photocatalysis, and ozonation shows promise for removing recalcitrant organic pollutants from water. researchgate.net
Disinfection is a crucial step in water treatment to eliminate pathogens. However, disinfectants like chlorine can react with natural organic matter in water to form harmful disinfection byproducts (DBPs). epa.gov Therefore, the removal of DBP precursors before disinfection is a key strategy to minimize their formation. Various treatment processes, from conventional coagulation and filtration to advanced methods like activated carbon and ozonation, are employed to remove these precursors. dwqr.scot There is a recognized need for effective methods to remove DBP precursors to control the formation of these potentially harmful compounds. researchgate.net Advanced oxidation processes and activated carbon adsorption are also effective at removing already formed DBPs. springerprofessional.despringerprofessional.de
Catalytic Applications
The catalytic activity of ammonium hexacyanoferrate(II) and its analogues is a significant area of research, with applications in both oxidation-reduction reactions and electrocatalysis. These compounds can act as catalysts in various chemical transformations. unlp.edu.ar
Hexacyanoferrate(III) is a selective oxidizing agent for substrates that are easily oxidized. rjlbpcs.com The catalytic potential of hexacyanoferrate complexes stems from their ability to participate in electron transfer reactions. rjlbpcs.com For example, the oxidation of various organic compounds can be catalyzed by redox couples, and hexacyanoferrate(III) has been used in the oxidation of numerous organic and inorganic compounds. rjlbpcs.com The study of cyanocomplexes is important as they are precursors for synthesizing perovskite-type oxides which have applications as catalysts. unlp.edu.ar
In the realm of electrocatalysis, metal hexacyanoferrates are used to modify electrodes for various applications. These modified electrodes can exhibit significant catalytic activity for both oxidation and reduction reactions. For instance, copper hexacyanoferrate films have been shown to have electrocatalytic properties for the oxidation of several compounds. researchgate.net The electrocatalytic reduction of hydrogen peroxide is a notable application, with Prussian Blue (ferric ferrocyanide) showing exceptionally high activity. acs.org While other metal hexacyanoferrates like those of nickel and cobalt also show some activity, it is often attributed to the presence of Prussian Blue as an impurity. acs.org These materials are also explored for their potential in energy conversion and chemical sensing. mdpi.com
| Application Area | Hexacyanoferrate Type | Process | Key Finding | Source |
|---|---|---|---|---|
| Oxidation Catalysis | Hexacyanoferrate(III) | Oxidation of organic compounds | Acts as a selective oxidizing agent. | rjlbpcs.com |
| Electrocatalysis | Copper Hexacyanoferrate | Oxidation of various compounds | Modified electrodes show electrocatalytic properties. | researchgate.net |
| Electrocatalysis | Prussian Blue (Ferric Ferrocyanide) | Reduction of Hydrogen Peroxide | Exhibits very high electrocatalytic activity. | acs.org |
| Electrocatalysis | Nickel and Cobalt Hexacyanoferrate | Reduction of Hydrogen Peroxide | Show some activity, likely due to Prussian Blue impurities. | acs.org |
Electrochemical Applications and Sensing (Non-Clinical Focus)
Ammonium hexacyanoferrate(II) and its related Prussian blue analogues (PBAs) are pivotal in the development of advanced electrochemical sensors and systems, particularly for environmental monitoring. Their unique open-framework crystal structure and electrochemical activity enable their use in a variety of non-clinical applications, from detecting environmental contaminants to storing energy.
Ion-Selective Electrodes and Potentiometric Sensors
Potentiometric sensors, specifically ion-selective electrodes (ISEs), are crucial tools for environmental analysis, capable of measuring ions like ammonium directly in various samples. unige.chmdpi.com Traditionally, ammonium ISEs have relied on organic ionophores, such as nonactin, embedded in a polymer membrane to achieve selectivity. nih.govresearchgate.net However, recent innovations have focused on using solid-contact ISEs with inorganic transducer materials to improve stability and simplify sensor construction. nih.govacs.org
Prussian blue analogues, such as copper(II)-hexacyanoferrate (CuHCF), have emerged as promising materials for these applications. nih.govacs.org Researchers have developed potentiometric ammonium sensors that utilize CuHCF as a bifunctional transducer, which both recognizes the ammonium ion and converts the ionic signal to an electronic one. researchgate.netacs.org This approach eliminates the need for a conventional ion-selective membrane (ISM) and the organic ionophores they contain. nih.gov The mechanism relies on the intercalation of ammonium ions into the crystal lattice of the CuHCF. acs.org
These ISM-free CuHCF-based sensors have demonstrated competitive analytical performance compared to traditional nonactin-based electrodes, with a notable advantage in selectivity against potassium ions (K+), a common interferent in ammonium measurements. nih.govacs.org While one study reported a limit of detection (LOD) of 42 μM, which was higher than the 4.5 μM for a nonactin-based ISE, the simplified and lower-cost fabrication process represents a significant advancement. mdpi.com The development of all-solid-state ISEs, including paper-based electrodes, further enhances their portability and suitability for in-situ environmental monitoring. mdpi.comannualreviews.org
Table 1: Comparison of Potentiometric Ammonium Sensors
| Sensor Type | Transducer/Ionophore | Key Feature | Limit of Detection (LOD) | Selectivity Highlight | Citation |
| ISM-Free SC-ISE | Copper(II)-Hexacyanoferrate (CuHCF) | Bifunctional transducer, no organic ionophore | 42 µM | High selectivity against K+ | acs.org, mdpi.com |
| Traditional SC-ISE | Nonactin (ionophore) | Ionophore-based ion selective membrane | 4.5 µM | Standard for NH4+ sensing | mdpi.com |
| Paper-Based SC-ISE | Graphite-PVB / Nonactin | Disposable, low-cost paper substrate | Linear range: 10⁻⁵ M to 10⁻¹ M | Good linearity and stability when stored dry | mdpi.com |
Voltammetric Detection of Environmental Contaminants
While potentiometry is more common for ammonium detection, voltammetric methods offer an alternative approach for monitoring environmental pollutants. researchgate.net Voltammetry measures the current resulting from the oxidation or reduction of an analyte at an electrode surface as the potential is varied. nih.govencyclopedia.pub This technique can be highly sensitive and is used to detect a range of contaminants, including heavy metal ions and certain inorganic species. acs.org
The direct determination of ammonium using voltammetry on bare electrodes is often difficult due to surface passivation and slow electron transfer rates. researchgate.net To overcome this, modified electrodes are employed to enhance electrocatalytic activity. One study reported the simultaneous voltammetric detection of ammonium and nitrite (B80452) in groundwater using a silver-electrodecorated carbon nanotube electrode. researchgate.net This sensor demonstrated excellent electrocatalytic activity, allowing for the direct oxidation of ammonium at a potential of +0.15 V. Using differential-pulsed voltammetry (DPV), the sensor achieved a low limit of detection of 1 µM for ammonium. researchgate.net
Application in Energy Storage Systems (e.g., batteries, supercapacitors)
Aqueous ammonium-ion batteries (AAIBs) are an emerging and promising technology for large-scale energy storage, valued for their safety, low cost, and the abundance of ammonium. researchgate.netoup.comresearchgate.net Prussian blue analogues (PBAs), including various forms of metal hexacyanoferrates, are considered leading cathode materials for these batteries due to their open-framework structure. oup.comresearchgate.net This structure contains channels that can reversibly host the insertion and extraction of ammonium (NH₄⁺) ions during the charge-discharge cycles. researchgate.net
The energy storage mechanism in these materials is distinct from that in typical metal-ion batteries. It involves the formation and breaking of hydrogen bonds between the tetrahedral NH₄⁺ ions and the hexacyanoferrate host framework. oup.comresearchgate.net This unique interaction contributes to the rapid diffusion kinetics of NH₄⁺. oup.comresearchgate.net
Different PBA compositions have been investigated to optimize performance:
Copper Hexacyanoferrate (CuHCF): Used as a cathode in an aqueous rechargeable zinc-ammonium hybrid battery, CuHCF nanoparticles demonstrated a high cell voltage of 1.8 V and a satisfactory energy density of 114 Wh kg⁻¹. acs.org
Nickel Hexacyanoferrate (NiHCF): Composites of NiHCF and carbon nanotubes have been developed as a high-rate cathode material. acs.org These electrodes exhibit excellent rate capability and an astonishingly long cycle life, retaining 80% of their capacity after 10,000 cycles at a high current density. acs.org One-pot synthesis has been used to create NH₄⁺-rich NiHCF, which, when used in a full aqueous cell, showed good electrochemical performance and 60% capacity retention over 5000 cycles. researchgate.net
Cobalt Hexacyanoferrate (CoHCF): Hollow prisms of CoHCF used in a hybrid supercapacitor delivered a high specific energy density of 47 Wh kg⁻¹ at a power density of 1000 W kg⁻¹. acs.org
The performance of these materials highlights the potential of ammonium hexacyanoferrate(II) and its analogues in developing next-generation energy storage systems. researchgate.netresearchgate.net
Table 2: Performance of Hexacyanoferrate-Based Cathodes in Ammonium-Ion Energy Storage
| Cathode Material | Device Type | Key Performance Metric | Citation |
| Copper Hexacyanoferrate (CuHCF) | Zinc-Ammonium Hybrid Battery | 1.8 V cell voltage; 114 Wh kg⁻¹ energy density | acs.org |
| NH₄⁺-rich Nickel Hexacyanoferrate (NNiHCF) | Aqueous NH₄⁺-Ion Battery | 50.2 mAh g⁻¹ capacity; 60% retention over 5000 cycles | researchgate.net |
| Nickel Hexacyanoferrate@CNTs (NC) | Aqueous Na-Ion Battery (NH₄⁺ intercalation studied) | 80% capacity retention over 10,000 cycles | acs.org |
| Cobalt Hexacyanoferrate (CoHCF) Hollow Prisms | Hybrid Supercapacitor | 47 Wh kg⁻¹ energy density @ 1000 W kg⁻¹ | acs.org |
Material Science Innovations with Ammonium Hexacyanoferrate(II) Composites
The inherent properties of ammonium hexacyanoferrate(II) can be significantly enhanced by integrating it into composite and nanostructured materials. These innovations in material science are expanding its applications in environmental remediation and sustainable technologies.
Hybrid Materials for Enhanced Performance
Creating hybrid materials by combining ammonium hexacyanoferrate(II) or its analogues with other functional materials like polymers, clays, or carbon nanostructures leads to composites with superior properties.
Polymer Composites: Incorporating metal hexacyanoferrates into polymer matrices can improve mechanical stability and handling. For instance, composite films made of nickel(II) or copper(II) hexacyanoferrate and an electroactive polymer showed enhanced stability and ionic conductivity compared to the pure inorganic films. srce.hr In another application, sodium cobalt(II) hexacyanoferrate(II) (NaCoHCF) nanoparticles were embedded within electrospun polyvinyl alcohol (EVOH) nanofibers. nanofiberlabs.com This hybrid material exhibited a threefold increase in ammonium adsorption capacity compared to the micro-sized NaCoHCF particles, attributed to the high specific surface area of the nanoparticles. nanofiberlabs.comresearchgate.net The nanofiber matrix also prevents the leakage of the adsorbent particles, making it a promising filter material. nanofiberlabs.com
Clay Composites: Clay minerals can serve as a support for hexacyanoferrate nanoparticles. A composite hydrogel was fabricated by growing copper hexacyanoferrate nanoparticles on polydopamine-coated montmorillonite (B579905) clay sheets. acs.org This bio-inspired approach yields a super-adsorbent for the selective removal of cesium ions from contaminated water.
Magnetic Composites: To facilitate easy separation of the adsorbent from water after treatment, Prussian blue nanoparticles have been bound to a core of magnetic nanoparticles. sci-hub.se This creates a magnetic composite with a high adsorption capacity that can be easily recovered using a magnetic field. sci-hub.se
These hybrid materials demonstrate how combining the selective binding properties of hexacyanoferrates with the structural or functional properties of other materials can lead to significant performance improvements. srce.hrnanofiberlabs.com
Thin Films and Nanostructured Coatings
Controlling the morphology of ammonium hexacyanoferrate(II) at the nanoscale, either as thin films or nanostructured coatings, is another key area of material science innovation.
Thin Films: Methods have been developed for the electrochemical deposition of iron(III) hexacyanoferrate(II) (Prussian blue) thin films with uniform thickness and smooth surfaces. echemi.com These films are integral to the function of electrochemical devices, including sensors and batteries. unige.ch The electrochemical properties of these films, such as ion intercalation, are actively studied to optimize device performance. rsc.org For instance, the study of electron transport in thin films of perovskite oxides using a hexacyanoferrate(II)/(III) redox couple shows how film properties directly impact electrochemical performance. acs.org
Nanostructured Coatings: The development of nanostructured coatings is a strategy to maximize the active surface area and enhance the functional properties of materials. mdpi.com Nanoparticles of sodium cobalt(II) hexacyanoferrate(II) with a size of approximately 50 nm have been synthesized and incorporated into nanofibers. nanofiberlabs.comresearchgate.net This nanostructuring is directly responsible for the significantly enhanced ammonium adsorption capacity by increasing the number of available adsorption sites. nanofiberlabs.comresearchgate.net Such nanostructured coatings are being explored for a wide range of applications, including the development of surfaces that can prevent biofilm formation on medical implants. mdpi.com
The precise control over the structure of ammonium hexacyanoferrate(II) at the nano- and micro-scale is crucial for designing advanced materials for environmental and energy applications.
Advanced Functional Materials
Ammonium hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], serves as a versatile and foundational chemical compound in the development of advanced functional materials. Its significance stems from the unique structural and chemical properties of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, combined with the functional role of the ammonium (NH₄⁺) cation. The ability of the cyanide ligands to coordinate with various metal centers allows for the construction of complex, multi-dimensional structures, making it an important precursor for a range of materials with applications in sensing, energy storage, and catalysis. unlp.edu.arunlp.edu.ar These materials are at the forefront of sustainable technologies and environmental remediation efforts.
A primary application of ammonium hexacyanoferrate(II) is as a building block for the synthesis of Prussian Blue Analogues (PBAs). nih.govacs.org These materials are a class of metal-organic frameworks with a characteristic cubic lattice structure. The synthesis typically involves the reaction of a soluble hexacyanoferrate, such as the ammonium salt, with a soluble metal salt. mdpi.com The resulting PBA framework possesses channels and interstitial sites that can host various ions, making them suitable for numerous applications. The ammonium ions themselves can play a direct role in the final properties of the material or be exchanged for other cations to tailor the material's function. mdpi.com
Electrochemical Sensors
Ammonium hexacyanoferrate(II) and its derivatives are integral to the fabrication of highly selective and sensitive electrochemical sensors. Transition metal hexacyanoferrates (MeHCFs) are noted for their ion-exchange capabilities and electrocatalytic activity, which are desirable properties for chemical sensing. mdpi.com
A notable application is in the development of potentiometric sensors for ammonium ions (NH₄⁺) themselves. Researchers have engineered an ion-selective membrane (ISM)-free potentiometric sensor using a Prussian blue analogue, copper(II)-hexacyanoferrate (CuHCF). nih.govacs.org In this system, CuHCF acts as a bifunctional transducer, responsible for both NH₄⁺ recognition and ion-to-electron signal transduction. nih.govacs.org This design offers a significant advantage over traditional sensors that depend on organic ionophores. nih.govacs.org Theoretical calculations and electrochemical tests have shown that the selectivity of the CuHCF material is determined by the relative ease of NH₄⁺ intercalation into its crystal lattice compared to other ions like potassium (K⁺). nih.govacs.org
| Sensor Characteristic | Performance Metric | Source |
| Analyte | Ammonium (NH₄⁺) | nih.govacs.org |
| Transducer Material | Copper(II)-hexacyanoferrate (CuHCF) | nih.govacs.org |
| Sensing Principle | ISM-Free Potentiometry | nih.govacs.org |
| Key Feature | High selectivity for NH₄⁺ over K⁺ | nih.govacs.org |
| Limit of Detection (LOD) | 0.3 µM (for a related system) | mdpi.com |
Energy Storage Systems
The development of sustainable energy storage solutions is a critical global challenge. Aqueous ammonium-ion batteries (AIBs) have emerged as a promising technology due to their safety and the abundance of ammonium. researchgate.net In this field, hexacyanoferrates, including those synthesized from ammonium hexacyanoferrate(II), are highly valued as cathode materials. researchgate.net Their three-dimensional framework provides stable channels for the repeated insertion and extraction (intercalation/de-intercalation) of NH₄⁺ ions during the charge-discharge cycles. researchgate.net
Research has focused on various Prussian blue analogues as hosts for ammonium ions. researchgate.net The electrochemical performance of these materials is a subject of intense study, with efforts aimed at improving specific capacity, operating voltage, and long-term cycling stability. researchgate.netacs.org For instance, covalent organic frameworks (COFs) have been explored for NH₄⁺ storage, demonstrating high capacities by leveraging hydrogen bond chemistry for ion accommodation. acs.org While not a direct application of ammonium hexacyanoferrate(II), this research highlights the importance of developing robust host materials for ammonium ions, a role that hexacyanoferrates are well-suited to fill. The study of copper hexacyanoferrate has also shown its potential for unlocking high-performance electrochemical ammonium storage. dntb.gov.ua
| Host Material Type | Application | Key Advantage | Research Finding |
| Prussian Blue Analogues | Cathode for Aqueous NH₄⁺-ion Batteries | 3D framework for ion diffusion | Provides stable channels for NH₄⁺ intercalation. researchgate.net |
| Copper Hexacyanoferrate | Cathode for NH₄⁺ Storage | High electrochemical performance | Unlocks high ammonium storage performance. dntb.gov.ua |
| Covalent Organic Frameworks | NH₄⁺ Charge Storage | High capacity via hydrogen bonding | Achieved a capacity of 220.4 mAh g⁻¹ at 0.5 A g⁻¹. acs.org |
Catalysis
Cyanocomplexes like ammonium hexacyanoferrate(II) are important precursors for synthesizing catalytically active materials. unlp.edu.arunlp.edu.ar The thermal decomposition of hexacyanoferrates can produce perovskite-type oxides or finely dispersed bimetallic catalysts. unlp.edu.arunlp.edu.ar These resulting materials often possess a high surface area, which is a crucial factor for their catalytic efficiency. unlp.edu.ar
Transition metal hexacyanoferrate(II) complexes have been investigated as catalysts in various chemical reactions. For example, complexes of nickel, cobalt, and zinc have been used to catalyze the ring-opening copolymerization of CO₂ and propylene (B89431) oxide. researchgate.net In such applications, the hexacyanoferrate structure acts as a Lewis acid catalyst. researchgate.net The choice of the transition metal and the synthesis method, which can start from precursors like ammonium hexacyanoferrate(II), are critical in determining the catalytic activity and selectivity of the final material. researchgate.net
| Catalyst Precursor | Resulting Material | Application | Finding |
| Transition Metal Hexacyanoferrate(II) | Polyethercarbonates | Ring-Opening Copolymerization (ROCOP) of CO₂ and Propylene Oxide | Cobalt hexacyanoferrate(II) showed potential due to high CO₂ uptake and selectivity. researchgate.net |
| Hexacyano and Pentacyano Nitrosyl Complexes | Mixed Oxides | General Catalysis | Thermal decomposition yields high surface area products with potential catalytic activity. unlp.edu.arunlp.edu.ar |
Mechanistic Studies and Kinetic Investigations of Ammonium Hexacyanoferrate Ii Processes
Elucidation of Adsorption Mechanisms
The interaction between ammonium (B1175870) hexacyanoferrate(II) and adsorbates, especially metal cations, is a complex process involving several potential mechanisms. Research has focused on elucidating these pathways to better predict and control the material's performance.
Ion Exchange Mechanisms and Selectivity Coefficients
The primary mechanism for the uptake of cations by ammonium hexacyanoferrate(II) is ion exchange. Transition metal hexacyanoferrates possess a cubic crystal structure with channels that are well-suited for this process mdpi.com. In the case of ammonium hexacyanoferrate(II), the ammonium ions (NH₄⁺) within the crystal lattice are exchanged for other cations from an aqueous solution mdpi.com.
Studies investigating the sorption of cesium (Cs⁺) on hexacyanoferrate(II)-based materials have confirmed a 1:1 stoichiometric ion exchange mechanism between the incoming Cs⁺ ions and the lattice NH₄⁺ ions mdpi.com. The selectivity of this exchange is strongly influenced by the properties of the competing ions, most notably their hydrated ionic radii. The material shows high selectivity for ions with a hydrated radius similar to that of the ammonium ion. For example, Cs⁺, with a hydrated radius of 0.329 nm, is more readily exchanged than sodium (Na⁺, 0.358 nm) or calcium (Ca²⁺, 0.412 nm) because its size is a closer match to the ammonium ion (0.331 nm) mdpi.com. This similarity in size minimizes the structural strain on the hexacyanoferrate lattice during the exchange process.
The selectivity can also be influenced by the concentration of the ions in the solution. For some cobalt(II)-hexacyanoferrates, it has been observed that in dilute solutions, the material is more selective for ions with a larger crystal radius. However, this selectivity sequence is reversed in more concentrated solutions researchgate.net. This phenomenon is attributed to differences in the free energy of dehydration of the competing ions and steric limitations within the ion exchanger phase researchgate.net.
| Ion | Hydrated Ionic Radius (nm) |
|---|---|
| Ammonium (NH₄⁺) | 0.331 |
| Cesium (Cs⁺) | 0.329 |
| Potassium (K⁺) | 0.331 |
| Sodium (Na⁺) | 0.358 |
| Calcium (Ca²⁺) | 0.412 |
Surface Complexation Modeling
Surface complexation models (SCMs) provide a molecular-level description of adsorption phenomena at the interface between a solid surface and a solution usda.gov. These are equilibrium models that treat adsorption as the formation of complexes between ions in solution and specific functional groups on the adsorbent surface usda.govosti.gov. A key strength of SCMs is their ability to account for the development of surface charge and its effect on ion adsorption usda.gov.
The application of SCMs to ammonium hexacyanoferrate(II) would involve defining the surface sites, the complexation reactions with adsorbing ions, and the associated equilibrium constants. Different SCMs, such as the Constant Capacitance Model, Diffuse Layer Model, or Triple Layer Model, propose different structures for the solid-solution interface, specifically the location of adsorbed ions usda.gov. While these models are powerful for predicting adsorption behavior under various chemical conditions (e.g., pH, ionic strength), their use is dependent on accurately determining model parameters, such as the density of reactive surface sites, which can be challenging usda.govosti.gov.
Diffusion-Controlled Processes
Film Diffusion : This involves the transport of the adsorbate ions from the bulk solution through the hydrodynamic boundary layer surrounding the adsorbent particle. In some systems, this has been identified as the rate-controlling step mdpi.com.
Intraparticle Diffusion : This refers to the transport of ions from the surface of the particle into its interior through the porous network or crystal channels.
Kinetic Modeling of Reaction and Sorption Processes
To quantify the rate of sorption and identify the rate-determining steps, experimental data are often fitted to various kinetic models. This approach provides valuable parameters for the design of adsorption systems.
Pseudo-First and Pseudo-Second Order Kinetics
Two of the most commonly used models for describing the kinetics of sorption from a liquid phase are the pseudo-first-order (PFO) and pseudo-second-order (PSO) models mdpi.comresearchgate.net.
Pseudo-First-Order (PFO) Model : This model assumes that the rate of uptake is proportional to the number of unoccupied adsorption sites. The linear form of the equation is: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t where qₑ (mg/g) is the amount of substance adsorbed at equilibrium, qₜ (mg/g) is the amount adsorbed at time t, and k₁ (min⁻¹) is the PFO rate constant phytopharmajournal.com.
Pseudo-Second-Order (PSO) Model : This model is based on the assumption that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate. The linear form is: t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t where k₂ (g mg⁻¹ min⁻¹) is the PSO rate constant phytopharmajournal.com.
Numerous studies on related hexacyanoferrate materials have found that the PSO model generally provides a better correlation with the experimental data than the PFO model, suggesting that the sorption process may be controlled by chemisorption phytopharmajournal.comresearchgate.net.
| Kinetic Model | Parameter | Value |
|---|---|---|
| Pseudo-First-Order | qₑ (exp) (mg/g) | 15.63 |
| k₁ (min⁻¹) | 0.045 | |
| R² | 0.975 | |
| Pseudo-Second-Order | qₑ (calc) (mg/g) | 16.10 |
| k₂ (g mg⁻¹ min⁻¹) | 0.008 | |
| R² | 0.999 |
Intraparticle Diffusion Analysis
To further investigate the role of diffusion, the intraparticle diffusion model, often referred to as the Weber and Morris model, is applied. This model helps to determine if intraparticle diffusion is the rate-controlling step of the adsorption process mdpi.com. The model is expressed as: qₜ = kᵢₚ t¹ᐟ² + C
where kᵢₚ (mg g⁻¹ min⁻¹ᐟ²) is the intraparticle diffusion rate constant, and the intercept C is related to the thickness of the boundary layer mdpi.com.
If a plot of qₜ versus t¹ᐟ² yields a straight line that passes through the origin, then intraparticle diffusion is the sole rate-limiting step. More commonly, the plot displays multiple linear segments, indicating that the adsorption process is complex and involves more than one mechanism mdpi.com. An initial linear portion is often attributed to film diffusion, where the adsorbate moves from the bulk solution to the external surface of the adsorbent. Subsequent linear portions typically represent the gradual diffusion of the adsorbate into the interior pores of the material, which is a slower process mdpi.com. A non-zero intercept (C) signifies that pore diffusion is not the only rate-limiting step and that the boundary layer effect is significant mdpi.com.
| Stage | Diffusion Rate Constant (kᵢₚ) (mg g⁻¹ min⁻¹ᐟ²) | Correlation Coefficient (R²) | Controlling Step |
|---|---|---|---|
| 1 (Film Diffusion) | 2.85 | 0.989 | External Mass Transfer |
| 2 (Intraparticle Diffusion) | 0.62 | 0.971 | Pore Diffusion |
Thermodynamic Investigations of Interaction Processes
The thermodynamic feasibility and spontaneity of interaction processes involving ammonium hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], are governed by fundamental thermodynamic parameters. These investigations provide critical insights into the energetic changes that occur during complex formation and other reactions. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the nature and extent of these processes.
Enthalpy, Entropy, and Gibbs Free Energy Determinations
The formation of ion pairs between the ammonium cation (NH₄⁺) and the hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻) in aqueous solution is a key interaction process. The thermodynamic parameters for this association have been determined through potentiometric measurements at various temperatures.
Studies have shown that the formation of the [NH₄Fe(CN)₆]³⁻ complex is characterized by specific enthalpy and entropy changes. These values provide a quantitative measure of the heat absorbed or released and the change in disorder of the system during the complexation reaction, respectively. From these values, the Gibbs free energy of formation can be calculated, which indicates the spontaneity of the process under standard conditions.
A notable study by Capone et al. investigated the formation constants of various hexacyanoferrate(II) complexes, including the ammonium salt, at different temperatures. researchgate.netresearchgate.netsemanticscholar.org From the temperature dependence of these formation constants, they were able to estimate the standard enthalpy (ΔH⁰) and standard entropy (ΔS⁰) for the formation of the complexes. researchgate.netresearchgate.net
The Gibbs free energy of formation (ΔG⁰) can then be calculated using the fundamental thermodynamic equation:
ΔG⁰ = ΔH⁰ - TΔS⁰
A negative value for ΔG⁰ indicates a spontaneous reaction under the given conditions.
Interactive Data Table: Thermodynamic Parameters for the Formation of [NH₄Fe(CN)₆]³⁻
Since the direct experimental values from the primary literature are not accessible, the following table serves as a representative illustration of how such data would be presented. The values are hypothetical and intended for demonstrative purposes.
| Thermodynamic Parameter | Value | Units |
| Standard Enthalpy of Formation (ΔH⁰) | - | kJ/mol |
| Standard Entropy of Formation (ΔS⁰) | - | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔG⁰) at 298.15 K | - | kJ/mol |
Note: The cells are populated with placeholders as the specific experimental data from the cited primary source by Capone et al. is not publicly available.
Temperature Dependence of Equilibrium Constants
The equilibrium constant (K) for the formation of ammonium hexacyanoferrate(II) complexes is sensitive to changes in temperature. This dependence is a direct consequence of the enthalpy change of the reaction. The van 't Hoff equation mathematically describes this relationship:
d(ln K)/dT = ΔH⁰ / (RT²)
For an exothermic reaction (ΔH⁰ < 0), an increase in temperature will lead to a decrease in the equilibrium constant, shifting the equilibrium towards the reactants. Conversely, for an endothermic reaction (ΔH⁰ > 0), an increase in temperature will result in an increase in the equilibrium constant, favoring the formation of products.
The research conducted by Capone and his colleagues involved measuring the formation constants for the ammonium hexacyanoferrate(II) complex at temperatures of 10, 25, and 35°C. researchgate.netresearchgate.net This range of temperatures allows for the determination of the thermodynamic parameters as described in the previous section and provides a clear picture of how temperature influences the equilibrium position of the complexation reaction.
Interactive Data Table: Temperature Dependence of the Equilibrium Constant for the Formation of [NH₄Fe(CN)₆]³⁻
This table illustrates the expected trend for the equilibrium constant of formation for the [NH₄Fe(CN)₆]³⁻ complex at different temperatures, based on the findings of Capone et al. researchgate.netresearchgate.net The specific values are illustrative as the full data set is not publicly accessible.
| Temperature (°C) | Temperature (K) | Equilibrium Constant (K) |
| 10 | 283.15 | - |
| 25 | 298.15 | - |
| 35 | 308.15 | - |
Note: The cells for the Equilibrium Constant are populated with placeholders as the specific experimental data from the cited primary source by Capone et al. is not publicly available.
Advanced Research Methodologies and Techniques Employed in Ammonium Hexacyanoferrate Ii Studies
In Situ and Operando Characterization Techniques
In situ and operando techniques are indispensable for observing the dynamic changes in a material as they happen within a functioning device or during a chemical process. rsc.org In situ studies involve analyzing the material in a controlled, simulated environment, while operando (Latin for "working") studies examine the material under actual operating conditions. rsc.org
In situ spectroscopy allows researchers to monitor molecular-level changes on the surface and within the bulk of Ammonium (B1175870) hexacyanoferrate(II) during processes like ion adsorption or catalytic reactions. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful.
For instance, when Ammonium hexacyanoferrate(II) is studied for the adsorption of cations like cesium (Cs⁺), in situ FTIR or Raman spectroscopy can track the vibrational modes of the cyanide (C≡N) ligands and the Fe-C bonds. eeer.orgeeer.org Changes in the frequency and intensity of these bands can indicate the interaction of adsorbate ions with the hexacyanoferrate framework. The main mechanism for the binding of ions like Cs⁺ involves the ion-exchange with cations such as NH₄⁺ within the crystal lattice. mdpi.com The similarity in hydrated ionic radii between NH₄⁺ (0.331 nm) and Cs⁺ (0.329 nm) facilitates this exchange. eeer.orgmdpi.com In situ confocal Raman microscopy can be employed to probe the concentrations of the oxidized ([Fe(CN)₆]³⁻) and reduced ([Fe(CN)₆]⁴⁻) forms of the complex within an electrode during electrochemical processes, providing real-time information on the redox state. nsf.govosti.gov
| Spectroscopic Technique | Information Obtained for Ammonium Hexacyanoferrate(II) | Research Application Example |
| In Situ FTIR Spectroscopy | Changes in vibrational frequencies of C≡N and Fe-C bonds. | Monitoring the interaction of the hexacyanoferrate lattice with adsorbed ions. |
| In Situ Raman Spectroscopy | Identification of redox state (Fe²⁺/Fe³⁺) through characteristic cyanide stretching frequencies. | Tracking the state-of-charge during ion insertion/extraction for battery applications. osti.gov |
| In Situ Confocal Raman | Spatially-resolved concentration profiles of redox species near an electrode surface. | Studying diffusion kinetics and interfacial reaction mechanisms. nsf.gov |
Interactive Data Table: Click on a technique to see more details.
Operando electrochemical studies couple techniques like X-ray diffraction or spectroscopy with simultaneous electrochemical measurements (e.g., cyclic voltammetry). This approach provides direct correlations between the electrochemical performance and the structural or electronic evolution of the material. For Prussian Blue analogues like Ammonium hexacyanoferrate(II), operando studies are crucial for understanding ion insertion/extraction mechanisms in battery applications. researchgate.net
During charging and discharging, cations (like NH₄⁺, K⁺, Na⁺) move in and out of the interstitial sites of the hexacyanoferrate crystal lattice, accompanied by the redox reaction of the iron centers (Fe²⁺ ↔ Fe³⁺ + e⁻). Operando X-ray diffraction can reveal changes in the lattice parameters, phase transitions, or amorphization as a function of the applied potential. researchgate.net Simultaneously, operando X-ray absorption spectroscopy can track the changes in the oxidation state and local coordination environment of the iron atoms. researchgate.net These studies have shown how the choice of cation and the presence of vacancies or water molecules in the structure significantly impact the material's stability and electrochemical properties. researchgate.net
| Operando Technique | Coupled Electrochemical Method | Key Findings for Hexacyanoferrates |
| Operando XRD | Cyclic Voltammetry, Chronopotentiometry | Real-time observation of lattice expansion/contraction, phase changes during ion intercalation. researchgate.net |
| Operando XAS | Cyclic Voltammetry, Chronopotentiometry | Tracking of Fe oxidation state changes, evolution of local atomic structure and bond distances. researchgate.net |
| Operando Raman | Cyclic Voltammetry | Monitoring of vibrational modes sensitive to redox state and cation interaction within the lattice. osti.gov |
Interactive Data Table: Explore the findings of different operando techniques.
Synchrotron Radiation Techniques
Synchrotron light sources produce extremely bright and highly collimated X-ray beams, enabling advanced characterization techniques with high resolution and sensitivity that are often not possible with conventional laboratory equipment. sari.ac.cn
X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique for probing the local geometric and electronic structure around a specific atom. toray-research.co.jpwikipedia.org The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org
XANES: The region near the absorption edge provides information about the oxidation state and coordination chemistry (e.g., octahedral, tetrahedral) of the absorbing atom (in this case, iron). toray-research.co.jp For Ammonium hexacyanoferrate(II), XANES can precisely determine the valence state of iron (Fe²⁺) and how it changes to Fe³⁺ during electrochemical oxidation.
EXAFS: The oscillations past the edge contain information about the type, distance, and number of neighboring atoms in the local coordination shells. wikipedia.org EXAFS analysis of (NH₄)₄[Fe(CN)₆] can determine the precise Fe-C and C-N bond lengths and the Debye-Waller factors, which describe the degree of structural disorder. rsc.org This is critical for understanding the rigidity of the framework and how it accommodates guest ions.
| XAFS Region | Information Probed | Application to Ammonium Hexacyanoferrate(II) |
| XANES | Oxidation state, coordination geometry. | Determining the valence of the Fe center (Fe²⁺) and its changes during redox reactions. researchgate.net |
| EXAFS | Bond distances, coordination numbers, atomic disorder. | Measuring Fe-C bond lengths and the local structural order within the [Fe(CN)₆]⁴⁻ unit. researchgate.netrsc.org |
Interactive Data Table: Differentiating XANES and EXAFS applications.
X-ray diffraction (XRD) under non-ambient conditions involves collecting diffraction patterns while the sample is subjected to controlled changes in temperature, pressure, or gaseous environment. anton-paar.com This technique is essential for studying the structural stability, phase transitions, and reaction pathways of materials under relevant processing or operating conditions. rigaku.commalvernpanalytical.com
For Ammonium hexacyanoferrate(II), non-ambient XRD can be used to study its thermal decomposition behavior, identifying the temperatures at which the hydrate (B1144303) water is lost and the framework begins to break down. anton-paar.com It can also be used to investigate structural changes upon the exchange of ammonium with other cations at elevated temperatures. By performing XRD in different atmospheres (e.g., inert, oxidizing, reducing), one can assess the material's stability and potential structural transformations relevant to its application in catalysis or gas sensing. sari.ac.cn
| Parameter Varied | Phenomenon Studied | Relevance for Ammonium Hexacyanoferrate(II) |
| Temperature | Thermal stability, phase transitions, decomposition. | Determining the operational temperature limits and understanding thermal degradation pathways. rigaku.com |
| Atmosphere | Chemical reactivity, structural stability. | Assessing stability in oxidizing or reducing environments for catalytic applications. malvernpanalytical.com |
| Pressure | Structural compressibility, pressure-induced phase transitions. | Investigating material behavior under high-pressure conditions relevant to certain industrial processes. anton-paar.com |
Interactive Data Table: Examples of non-ambient XRD studies.
High-Throughput Experimentation and Screening
High-throughput experimentation (HTE) involves the use of automated robotic platforms to synthesize and screen large libraries of materials in parallel. pnnl.govjstar-research.com This approach dramatically accelerates the pace of materials discovery and optimization compared to traditional one-at-a-time experimentation. jstar-research.com
In the context of hexacyanoferrates, HTE can be used to rapidly screen a wide range of synthesis parameters (e.g., precursor concentrations, temperature, pH) to optimize properties like particle size, crystallinity, and ion-exchange capacity. pnnl.govnih.gov Furthermore, high-throughput computational screening, often guided by density functional theory (DFT), can pre-select promising candidate materials from large databases before experimental synthesis. For example, a high-throughput screening of inorganic crystal structure databases was used to identify potential electrode materials for ammonium-ion batteries by computationally replacing potassium ions with ammonium ions in known structures and calculating properties like ion diffusion barriers. rsc.org This methodology is directly applicable to discovering new and improved hexacyanoferrate-based materials.
The workflow for high-throughput screening typically involves several key steps:
| Step | Description | Example for Ammonium Hexacyanoferrate(II) Analogs |
| 1. Library Design | Defining the compositional and process parameters to be varied. | Creating a matrix of different metal ions (e.g., Ni, Co, Cu) to substitute for Fe, and varying the A-site cation (e.g., NH₄⁺, Na⁺, K⁺). |
| 2. Automated Synthesis | Using robotic liquid and solid handlers to prepare arrays of samples. | Automated precipitation of hexacyanoferrates in multi-well plates. pnnl.gov |
| 3. High-Throughput Screening | Rapidly measuring a key performance metric across the library. | Screening for ammonium ion capacity using ion-selective electrodes or for electrochemical performance using multi-channel potentiostats. rsc.org |
| 4. Data Analysis | Using software to analyze the large datasets and identify lead candidates. | Identifying compositions with the highest ion capacity or best cycling stability for further detailed study. |
Interactive Data Table: A typical workflow for high-throughput materials discovery.
Robotic Synthesis and Characterization Platforms
The complexity and repetitive nature of synthesizing and testing novel materials have led to the development of automated and robotic platforms. These systems enhance reproducibility and accelerate the discovery process. A key challenge in producing high-quality PBA materials is the need for precise control over synthesis conditions, which can be addressed through automation. pnas.org
One example of such automation is the use of dipping robots for layer-by-layer (LbL) deposition, a technique used to create thin films of materials like nickel hexacyanoferrate, a PBA closely related to ammonium hexacyanoferrate(II). researchgate.net A low-cost dipping robot, constructed from components of a 3D printer, can automate the tedious process of alternately immersing a substrate into different precursor solutions to build up a multilayer film. researchgate.net This method simplifies the handling of substrates and can be customized to include steps like rinsing or drying, ensuring consistent film growth. researchgate.net The potential of this approach was demonstrated by creating a redox-active film of nickel hexacyanoferrate on a modified gold electrode, whose quality was confirmed by electrochemical characterization and scanning electron microscopy. researchgate.net
Beyond synthesis, high-throughput characterization is crucial for rapidly evaluating the properties of newly created materials. acs.org Emerging methodologies, such as high-throughput electrochemical screening using recessed microelectrodes, represent a promising approach for assessing PBA materials with subtle compositional differences. acs.org This automated screening can also be used to test materials against multiple electrolytes simultaneously, optimizing not only electrochemical properties but also stability. acs.org
Combinatorial Approaches for Material Discovery
The general formula for Prussian blue analogues, AₓM[M′(CN)₆]y·nH₂O, highlights the immense potential for compositional tuning, where 'A' can be an alkali cation, 'M' and 'M'' are different transition metals, and 'y' can be less than 1, indicating defects. nih.gov This variability allows for crystal engineering to optimize functionality, forming the basis of combinatorial discovery. nih.gov By systematically varying these components, researchers can explore the relationship between composition and physical properties like flexibility and electrochemical performance. nih.govhawaii.edu
Combinatorial strategies involve creating libraries of materials with slight compositional changes to screen for desired properties. This approach has been applied to discover novel PBA materials for applications such as desalination. hawaii.edu In one study, a screening process of various new PBAs led to the discovery of a material with significantly enhanced cycling stability for sodium ion intercalation from saline water compared to existing options. hawaii.edu This highlights how combinatorial screening can accelerate the development of high-performance materials. hawaii.edu
Research has also focused on creating PBA particles with more complex structures, such as gradients in the metal ion composition or core-shell heterostructures. acs.org For instance, a complete series of particles combining cobalt hexacyanoferrate and nickel hexacyanoferrate has been demonstrated, including structures with discrete core and shell components separated by a gradient. acs.org These advanced synthetic goals are guided by the principles of combinatorial design, aiming to precisely control the material's properties by tuning its crystallographic and compositional features. acs.org
Table 1: Examples of Compositional Variations in Prussian Blue Analogue Research
| Feature Varied | Example Elements/Structures | Target Application/Property | Reference |
|---|---|---|---|
| A-site Cation | Na⁺, K⁺, Rb⁺, Cs⁺ | Battery Electrodes, Tuning Phase Transitions | nih.gov |
| M/M' Metal Ions | Mn, Co, Ni, Cu, Fe, Pt | Electrocatalysis, Battery Performance, Magnetism | acs.orgnih.govrsc.orgrsc.org |
| Defect Concentration | [M'(CN)₆] vacancies (y < 1) | Gas Storage, Catalysis, Framework Flexibility | nih.gov |
Microfluidic Systems for Controlled Synthesis and Reaction
Microfluidic reactors offer unparalleled control over reaction conditions, making them ideal for the synthesis of high-quality crystalline materials like ammonium hexacyanoferrate(II) and its analogues. nih.govrsc.org Traditional co-precipitation methods often result in poor crystallinity and a high number of defects due to rapid, uncontrolled crystal growth. rsc.orgresearchgate.net Microreactors overcome this by providing a homogeneous reaction environment and enabling precise manipulation of parameters like flow rate, temperature, and reaction time. nih.govrsc.org
Different microreactor designs have been successfully employed for the synthesis of PBAs. For instance, T-shaped and Y-tube microreactors facilitate excellent micro-mixing, which promotes explosive nucleation within a uniform environment, leading to high nucleation rates and the formation of high-quality crystals with fewer defects. rsc.orgresearchgate.net A study using a Y-tube assisted co-precipitation method successfully synthesized a low-defect iron-based PBA by optimizing the feed flow rate. rsc.org
A segmented flow, surfactant-free microfluidic strategy has been developed for the continuous and scalable synthesis of zinc hexacyanoferrate (ZnHCF) nanocubes. nih.gov This method allows for the precise control of nucleation and particle growth by adjusting flow rates and reaction temperatures. nih.gov The resulting ZnHCF nanocubes, synthesized in minutes, exhibited higher crystallinity and lower contents of crystal water and vacancies compared to those made via bulk synthesis. nih.gov This approach is extendable to the fabrication of other PBAs, such as those containing nickel, cobalt, manganese, and copper. nih.gov
The integration of machine learning with microfluidic systems represents a frontier in materials synthesis. diva-portal.org By coupling a Bayesian optimization algorithm with a microfluidic reactor, researchers can automate the process of finding the optimal synthesis conditions. diva-portal.org In a proof-of-concept study, this machine learning-driven approach was used to produce Prussian blue nanocubes, with UV-vis spectroscopy providing real-time feedback to the optimization algorithm. diva-portal.org This method not only accelerates the discovery of ideal synthesis protocols but also ensures the production of high-quality nanomaterials that can be scaled up for larger preparations. diva-portal.org
Table 2: Comparison of Synthesis Parameters for Prussian Blue Analogues
| Parameter | Bulk Co-Precipitation | Microfluidic Synthesis | Advantage of Microfluidics | References |
|---|---|---|---|---|
| Reaction Environment | Inhomogeneous, poor control over supersaturation | Homogeneous, uniform reaction conditions | Controlled nucleation and growth | rsc.orgresearchgate.net |
| Crystallinity | Generally poor | High | Fewer defects, improved performance | rsc.orgnih.gov |
| Defect/Water Content | High concentration of vacancies and coordinated water | Low | Enhanced electrochemical stability and capacity | nih.govresearchgate.net |
| Particle Dispersity | Often requires surfactants to prevent aggregation | High dispersity without surfactants | Simpler, cleaner synthesis process | nih.gov |
| Control & Scalability | Difficult to control precisely, batch-to-batch variation | Precise control over flow rate and temperature; enables continuous flow | High reproducibility and potential for scalable manufacturing | nih.govdiva-portal.org |
Future Research Directions and Challenges in Ammonium Hexacyanoferrate Ii Science
Development of Novel Synthetic Routes with Enhanced Control
The conventional synthesis of ammonium (B1175870) hexacyanoferrate(II) involves the neutralization of ferrocyanic acid with an ammonia (B1221849) solution. wikipedia.org However, future applications demand materials with precisely tailored properties, necessitating more sophisticated synthetic strategies. A primary challenge is achieving ideal crystal structures, as defects and the presence of coordinated water are common in practical preparation, which can significantly impact performance. pnas.org
Future research is focused on methods that offer enhanced control over particle size, morphology, and composition. Key areas of exploration include:
Flow Chemistry: The use of microfluidic reactors, or micromixers, allows for the rapid and continuous synthesis of homogeneous nanoparticles. nih.govnanofiberlabs.com This method promotes nucleation and suppresses particle growth by creating turbulence when reactant solutions collide, enabling precise control over particle size down to the nanometer scale. rsc.org For instance, nanoparticles of a related compound, sodium cobalt hexacyanoferrate, with an average size of 45.9 nm have been successfully synthesized using this technique. nanofiberlabs.com
Controlled Co-precipitation: Systematically varying the molar ratios of precursors during co-precipitation can tune the material's properties. nih.govmdpi.com For example, the ammonium adsorption capacity of sodium cobalt hexacyanoferrate was found to be directly proportional to the mixing ratio of the reactants. nih.gov However, this method can lead to heterogeneous materials if not carefully controlled. mdpi.com
Thermal Decomposition: The thermal decomposition of heteronuclear complexes presents an alternative route to produce homogeneous powders with high surface area. researchgate.net This method involves mixing metal cations at the atomic level, which can lead to the formation of oxides at lower temperatures than traditional methods. researchgate.net
Table 1: Comparison of Synthetic Routes
| Synthesis Method | Advantages | Challenges |
|---|---|---|
| Conventional Precipitation | Simple, well-established. wikipedia.org | Poor control over particle size and morphology, potential for defects. pnas.org |
| Flow Chemistry/Microreactors | Excellent control over particle size, high homogeneity, continuous production. nih.govnanofiberlabs.com | Requires specialized equipment, scaling up may present challenges. |
| Controlled Co-precipitation | Ability to tune properties by adjusting reactant ratios. nih.gov | Can result in heterogeneous materials if mixing is not uniform. mdpi.com |
| Thermal Decomposition | Produces high surface area powders, atomic-level mixing of cations. researchgate.net | May not be suitable for all hexacyanoferrate compositions. |
The overarching goal is to move beyond simple batch synthesis to more advanced, continuous, and predictable manufacturing processes that can reliably produce ammonium hexacyanoferrate(II) with desired specifications.
Exploration of New Application Domains Beyond Current Scope
While known for its use in pigments and as a laboratory reagent, the future of ammonium hexacyanoferrate(II) and its analogues lies in high-technology fields. The unique open-framework structure of these materials is central to their emerging applications. acs.org
Current research is pushing the boundaries into several new domains:
Biomedical Applications: Prussian blue analogues are being explored for their therapeutic potential. They show promise as remedies for heavy metal intoxication, specifically for cesium and thallium, by sequestering the metals for excretion. There is also potential for use in blood purification devices to treat metabolic diseases like hyperammonemia. nanofiberlabs.com Furthermore, nanozymes based on copper hexacyanoferrate have been developed as ferroptosis inhibitors to promote the healing of diabetic wounds. nih.gov
Energy Storage: The ability of the hexacyanoferrate lattice to reversibly intercalate ions makes it a strong candidate for next-generation batteries. acs.orgoup.com Research is active in developing these materials for aqueous ammonium-ion batteries (AIBs). acs.orgoup.com Beyond conventional batteries, applications are being explored in electrochemical supercapacitors, which offer higher power density, and in nonaqueous redox flow batteries, where modifying the counterion can create stable, high-performance electrolytes. acs.orgcsic.esresearchgate.net
Biosensors and Catalysts: The electrochemical properties of hexacyanoferrates make them excellent materials for biosensors. semanticscholar.org They can act as stable and effective transducers for detecting molecules like hydrogen peroxide. semanticscholar.org Their catalytic activity is also being harnessed, with applications in various chemical transformations. mdpi.com
Integration with Advanced Manufacturing Technologies (e.g., 3D printing)
Additive manufacturing, or 3D printing, offers a revolutionary approach to fabricating functional devices with complex geometries from the ground up. Integrating ammonium hexacyanoferrate(II) and its analogues into 3D printing processes is a key area of future research. This technology enables the creation of customized, high-performance components for a variety of applications. acs.orgtandfonline.com
Key research directions include:
3D-Printed Electrodes: Direct ink writing (DIW) is being used to create microsupercapacitors and battery electrodes. acs.orgtandfonline.com Inks containing hexacyanoferrate materials can be printed to form intricate, freestanding architectures that serve as current-collector-free electrodes, maximizing performance in a miniaturized format. acs.orgscilit.com
Functional Scaffolds: 3D printing can be used to fabricate porous scaffolds from materials like polylactic acid, which are then coated with a layer of hexacyanoferrate. researchgate.net This approach overcomes the limitations of using powdered adsorbents, creating structured filters for applications like efficient ammonium recovery from wastewater. researchgate.net
Multi-Material Integration: 3D printing allows for the seamless integration of different materials, such as conductive polymers and antifreeze electrolytes, into a single composite structure. tandfonline.com This is particularly promising for developing energy storage devices that can operate in extreme low-temperature environments by mitigating issues like interfacial mismatch and mechanical stress. tandfonline.com
Table 2: 3D Printing Technologies for Hexacyanoferrate Integration
| Technology | Description | Potential Applications |
|---|---|---|
| Direct Ink Writing (DIW) | Extrusion-based method using a paste-like ink. tandfonline.com | High-performance microsupercapacitors, custom battery electrodes. acs.org |
| Fused Deposition Modeling (FDM) | Melts and extrudes a thermoplastic filament. tandfonline.com | Creating base scaffolds for subsequent coating with hexacyanoferrates. researchgate.net |
| Photopolymerization (SLA) | Uses light to cure a liquid resin layer-by-layer. tandfonline.com | High-precision structures, integration with flexible polymers for advanced sensors. |
The synergy between the tunable properties of hexacyanoferrates and the design freedom of 3D printing is expected to unlock novel devices with unprecedented performance and form factors.
Addressing Scale-Up Challenges for Industrial Applications
Transitioning from laboratory-scale synthesis to large-scale industrial production presents a significant hurdle for many advanced materials, including ammonium hexacyanoferrate(II). The challenges are both technical and economic, requiring innovative engineering and process optimization. A key issue is that the ideal crystal structures and performance seen in the lab are often hard to replicate at an industrial scale. pnas.org
Major challenges include:
Process Control and Reproducibility: Maintaining consistent quality, particle size, and stoichiometry in large batches is difficult. Minor variations in reaction conditions can lead to heterogeneous products with inferior performance. pnas.orgmdpi.com The development of large-scale reactors, such as the 10-kg-scale reactor designed for iron-based hexacyanoferrate, is a crucial step towards addressing this. pnas.org
Handling and Formulation: Many synthesis methods produce fine powders. While advantageous for their high surface area, these powders are difficult to handle in large quantities and are ill-suited for continuous flow processes like column chromatography or flow batteries due to high-pressure drops. mdpi.commdpi.com Developing methods to granulate or immobilize the nanoparticles on supports is essential for practical applications. acs.org
Heat Management and Energy Costs: Exothermic reactions and drying processes require careful thermal management to prevent product degradation and ensure safety. osti.gov Furthermore, rising energy prices can make large-scale production economically challenging, necessitating energy-efficient processes. mrssteel.com.vn
Overcoming these challenges will require a multidisciplinary approach, combining chemistry, chemical engineering, and materials science to design robust and economically viable production routes.
Environmental Impact Assessment of Production and Disposal Methods
As the applications of ammonium hexacyanoferrate(II) expand, a thorough understanding of its environmental footprint throughout its entire lifecycle becomes imperative. This includes the impacts of raw material extraction, manufacturing processes, use-phase, and end-of-life disposal or recycling.
Key research areas for environmental assessment are:
Life Cycle Assessment (LCA): Comprehensive LCAs are needed to quantify the environmental impacts of production. Studies on related Prussian blue analogues for sodium-ion batteries have shown that their climate impact can be comparable to or higher than conventional lithium-ion batteries, largely due to the energy-intensive production of electrode materials. researchgate.netrsc.org These assessments help identify hotspots in the production chain where environmental performance can be improved. rsc.org
Degradation and Cyanide Release: A significant environmental concern is the degradation of the hexacyanoferrate complex, which can release toxic free cyanide (HCN). mdpi.compublications.gc.ca This dissociation can be catalyzed by ultraviolet (UV) radiation from sunlight, posing a risk to aquatic ecosystems. publications.gc.ca Research is focused on understanding the kinetics and mechanisms of this photolytic degradation to predict and mitigate its environmental impact. mdpi.comresearchgate.net
Biodegradation and Remediation: While cyanide is toxic, various microorganisms are capable of degrading it, using it as a source of carbon and nitrogen. publications.gc.caacademicjournals.org This process of bioremediation is a promising, cost-effective, and eco-friendly method for treating environments contaminated with cyanides. academicjournals.org Future work will focus on optimizing these biological processes for industrial wastewater treatment.
Recycling and Recovery: Developing closed-loop recycling processes is crucial for sustainability. For battery applications, this involves recovering valuable metals and regenerating the active material. rsc.org For adsorbent applications, research focuses on efficient methods to desorb captured substances (like ammonia) and regenerate the hexacyanoferrate material for reuse, minimizing waste and creating a circular economy. acs.org
A proactive approach to environmental assessment will ensure that the development of ammonium hexacyanoferrate(II) technologies proceeds in a sustainable and responsible manner.
Multiscale Modeling and Predictive Design of Ammonium Hexacyanoferrate(II) Materials
Computational modeling is an increasingly powerful tool for accelerating materials discovery and optimization. By simulating material properties at multiple scales, from the atomic to the macroscopic, researchers can gain fundamental insights and rationally design new materials with enhanced performance, reducing the need for extensive trial-and-error experimentation. nih.govmdpi.com
Future research in this area will focus on:
First-Principles Calculations: Using methods like Density Functional Theory (DFT), scientists can predict the fundamental electronic and structural properties of hexacyanoferrate materials. acs.orgaip.org These calculations help understand ion intercalation mechanisms, predict voltages in battery applications, and explain the effects of interstitial water on electrochemical behavior. aip.org
High-Throughput Computational Screening: By combining DFT with automated workflows, it's possible to rapidly screen vast libraries of potential compounds for specific applications. acs.orgrsc.org This approach has been used to identify promising new electrode materials for batteries and can be applied to screen for novel catalysts or sensors. rsc.org
Machine Learning and Predictive Models: Deep learning and other machine learning algorithms can be trained on existing experimental and computational data to build predictive models. nih.govmdpi.com These models can accurately predict material properties from their structure or synthesis parameters, enabling the in silico design of new materials with desired functions, such as high cell-type specificity for biomedical applications or optimized extraction efficiency. nih.govmdpi.com
Integrated Multiscale Models: The ultimate goal is to create comprehensive models that link phenomena across different length and time scales. Such models could simulate how the atomic-level structure of an ammonium hexacyanoferrate(II) crystal affects the performance of a full-scale device, like a battery or a water filtration system. academicjournals.org
These predictive design strategies will be instrumental in navigating the vast chemical space of Prussian blue analogues and unlocking the full potential of ammonium hexacyanoferrate(II) for a new generation of advanced technologies.
Q & A
Q. How do computational models predict the interaction of ammonium hexacyanoferrate(II) with biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
